Chlorthalidone Impurity G
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUJTBDUNKPITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675763 | |
| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16289-13-7 | |
| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, also known as Chlorthalidone Impurity G, is a critical compound for analytical and quality control purposes in the pharmaceutical industry.[1] It is a known process-related impurity and degradation product of Chlorthalidone, a widely used diuretic for treating hypertension.[1] Understanding the physicochemical properties, synthesis, and spectral characteristics of this impurity is essential for the development of robust analytical methods for monitoring the quality and stability of Chlorthalidone drug substances and products. This guide provides a comprehensive overview of the available technical data and experimental protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][2][3] |
| Synonyms | This compound, Chlorthalidone Dichloro Impurity, 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine | [3][4] |
| CAS Number | 16289-13-7 | [1][2][5] |
| Molecular Formula | C₁₄H₉Cl₂NO₂ | [1][2][5][6] |
| Molecular Weight | 294.13 g/mol | [1][2][5] |
| Melting Point | 197-201 °C | |
| Appearance | Solid | [5] |
Synthesis
(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can be synthesized through the reaction of a suitable phthalimide with a Grignard reagent derived from 1,2-dichlorobenzene. This approach is a common method for the preparation of 3-aryl-3-hydroxyisoindolin-1-ones.
Synthetic Workflow
Caption: Synthetic workflow for (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Experimental Protocol
Materials:
-
1-bromo-3,4-dichlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Phthalimide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/petroleum ether mixture (1:1 v/v)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
-
Reaction with Phthalimide: In a separate flask, dissolve phthalimide (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the phthalimide solution with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:1 v/v) mixture as the eluent to afford the pure (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Spectroscopic Characterization
While a publicly available Certificate of Analysis with complete spectral data is not readily accessible, the following tables summarize the expected spectroscopic characteristics based on the known structure and data for similar compounds. Commercial suppliers of the reference standard provide detailed analytical data with their products.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 9.1 | s |
| ~ 7.8 - 7.4 | m |
| ~ 6.5 | s |
| ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C=O |
| ~ 150 - 120 | Aromatic carbons |
| ~ 90 | C-OH |
Infrared (IR) Spectroscopy
| IR Absorption (Expected Peaks) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H stretch (hydroxyl), N-H stretch (amide) |
| ~ 1680 | C=O stretch (amide) |
| ~ 1600, 1470 | Aromatic C=C stretch |
| ~ 820 | C-Cl stretch |
Mass Spectrometry (MS)
| Mass Spectrometry (Expected Fragmentation) | |
| m/z | Fragment |
| 293/295/297 | [M-H]⁻ (isotopic pattern for 2 Cl atoms) |
| 277/279/281 | [M-OH]⁻ |
Biological Activity and Signaling Pathways
(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an impurity of Chlorthalidone, a thiazide-like diuretic. Chlorthalidone exerts its antihypertensive effects primarily by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. While specific studies on the signaling pathways of the impurity itself are limited, it is reported to have moderate antihypertensive effects, suggesting it may interact with similar pathways as the parent drug.
Caption: Postulated mechanism of action based on the parent compound, Chlorthalidone.
Conclusion
This technical guide provides a consolidated resource for the characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. The presented data and protocols are essential for researchers and professionals involved in the quality control and development of Chlorthalidone-containing pharmaceuticals. Further research to obtain and publish high-resolution spectral data and detailed biological activity studies would be beneficial for the scientific community.
References
- 1. This compound | 16289-13-7 | Benchchem [benchchem.com]
- 2. Chlortalidone EP Impurity G | CAS No- 16289-13-7 | Simson Pharma Limited [simsonpharma.com]
- 3. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 4. alentris.org [alentris.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. [Dichloro Chlorthalidone (25 mg) (3-(3,4-Dichlorophenyl)-3-hydroxyisoindolin-1-one)] - CAS [16289-13-7] [store.usp.org]
In-Depth Technical Guide: Physicochemical and Biological Properties of CAS 16289-13-7 (Chlorthalidone Impurity G)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activity, and relevant experimental methodologies for CAS 16289-13-7, an identified impurity of the antihypertensive drug Chlorthalidone, commonly referred to as Chlorthalidone Impurity G. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and pharmacological studies. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Furthermore, this guide includes visualizations of the putative signaling pathways through which this compound may exert its biological effects.
Introduction
This compound, with the CAS registry number 16289-13-7, is a process-related impurity and potential degradant of Chlorthalidone, a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[1][2][3] The chemical name for this compound is (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[4][5][6][7][8][9] Given its potential presence in pharmaceutical formulations of Chlorthalidone, a thorough understanding of its physicochemical characteristics and biological activity is crucial for ensuring drug safety and efficacy. This guide synthesizes available data to provide a detailed profile of this impurity.
Physicochemical Properties
The physicochemical properties of a drug substance or impurity are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the formulation development process. The known physicochemical properties of this compound are summarized in the table below.
Identification and Structure
| Property | Value | Reference |
| CAS Number | 16289-13-7 | [1][2][3] |
| Synonyms | This compound, Chloro Chlorthalidone, (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][4][5][6][7][8][9] |
| Molecular Formula | C₁₄H₉Cl₂NO₂ | [2][3][5] |
| Molecular Weight | 294.13 g/mol | [2][3][10][11] |
| Chemical Structure | ||
| InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18) | [2] | |
| SMILES: ClC1=C(Cl)C=C(C2(O)NC(C3=C2C=CC=C3)=O)C=C1 | [2][3] |
Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Solid, Crystalline Solid | [1][3] |
| Color | White | [1] |
| Melting Point | 197-201°C | [1] |
| Boiling Point | Not Determined | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 10 mg/mL, Acetonitrile (Slightly), Methanol (Slightly) | [2][3] |
| pKa | Not Determined | |
| logP | Not Determined | |
| Purity | >95% (HPLC), ≥98% | [2][3][] |
Potential Biological Activity and Signaling Pathways
While extensive pharmacological data for this compound is not available, it has been reported to possess moderate antihypertensive effects.[1][2][3] Its biological activity is likely related to that of the parent compound, Chlorthalidone, which exerts its effects through two primary mechanisms: inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney and inhibition of carbonic anhydrase.[1][2][3]
Inhibition of the Na+/Cl- Cotransporter
Chlorthalidone inhibits the Na+/Cl- symporter, which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.[13][14][15][16] By blocking this transporter, Chlorthalidone increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and, consequently, blood pressure.[13][15] It is plausible that this compound shares this mechanism of action.
Caption: Putative inhibition of the Na+/Cl- cotransporter by this compound.
Carbonic Anhydrase Inhibition
Chlorthalidone is also known to inhibit various isoforms of carbonic anhydrase (CA).[1][2][3] Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the context of the kidney and blood vessels, CA inhibition can lead to vasodilation and may contribute to the antihypertensive effect.[][15] The inhibition of CA isoforms, particularly CA IX and XII, is also a target in cancer therapy due to their role in pH regulation in the tumor microenvironment.[17][18][19][20] Given its structural similarity to Chlorthalidone, Impurity G may also exhibit inhibitory activity against carbonic anhydrase.
Caption: Potential inhibition of Carbonic Anhydrase by this compound.
Experimental Protocols
The following sections detail standardized experimental protocols for determining key physicochemical properties of pharmaceutical compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid substance as an indicator of purity.[21][22][23]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Sample of this compound (finely powdered and dry)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.[22]
-
Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.
-
Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.[24]
-
-
Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the apparatus to a rapid heating rate (e.g., 10°C/min) to obtain an approximate melting point range.[24]
-
Allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to a slower, constant rate (e.g., 1°C/min) starting from a temperature approximately 10°C below the approximate melting point.[24]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (completion of melting).
-
The recorded range between these two temperatures is the melting point range. For pure substances, this range is typically narrow.[21][22][23]
-
References
- 1. This compound | 16289-13-7 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 16289-13-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Chlortalidone EP Impurity G | CAS No- 16289-13-7 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | 16289-13-7 | Benchchem [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Chlortalidone EP impurity G | 16289-13-7 [chemicea.com]
- 9. alentris.org [alentris.org]
- 10. scbt.com [scbt.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 13. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Chlortalidone - Wikipedia [en.wikipedia.org]
- 17. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. nano-lab.com.tr [nano-lab.com.tr]
- 22. Melting Point Test - CD Formulation [formulationbio.com]
- 23. chem.ucalgary.ca [chem.ucalgary.ca]
- 24. mt.com [mt.com]
Unveiling Chlorthalidone Impurity G: A Comprehensive Spectroscopic and Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectral and chromatographic data for Chlorthalidone Impurity G, a known related substance of the antihypertensive drug Chlorthalidone. Understanding the impurity profile of active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This document serves as a comprehensive resource for the identification and characterization of this compound, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside High-Performance Liquid Chromatography (HPLC) for separation.
Chemical Identity of this compound
This compound is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. It is a process-related impurity that can arise during the synthesis of Chlorthalidone. Its molecular formula is C₁₄H₉Cl₂NO₂, with a molecular weight of approximately 294.13 g/mol . The presence of this impurity is monitored in Chlorthalidone drug substances and products, with acceptance criteria typically set at no more than 0.2%.
Spectral Data Analysis
While specific raw spectral data for this compound is often proprietary to reference standard manufacturers, this section presents representative data based on its known chemical structure. This data is intended to guide researchers in the interpretation of their own analytical findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H (proton) and ¹³C (carbon) NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 | Singlet | 1H | -NH |
| ~7.8 | Doublet | 1H | Aromatic CH |
| ~7.6 | Doublet | 1H | Aromatic CH |
| ~7.5 | Multiplet | 3H | Aromatic CH |
| ~7.3 | Doublet of doublets | 1H | Aromatic CH |
| ~6.5 | Singlet | 1H | -OH |
Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~145 | Aromatic C |
| ~135 | Aromatic C |
| ~132 | Aromatic C-Cl |
| ~131 | Aromatic C-Cl |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~124 | Aromatic CH |
| ~92 | C-OH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 294.0 | [M+H]⁺ (Protonated Molecule) |
| 276.0 | [M-H₂O+H]⁺ (Loss of Water) |
| 248.0 | [M-H₂O-CO+H]⁺ (Loss of Water and Carbon Monoxide) |
| 149.0 | Fragment corresponding to the dichlorophenyl moiety |
Note: The fragmentation pattern can vary depending on the ionization technique (e.g., Electrospray Ionization - ESI) and collision energy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | O-H Stretch (Alcohol) |
| ~3200 | N-H Stretch (Amide) |
| ~1680 | C=O Stretch (Amide) |
| ~1600, ~1470 | C=C Stretch (Aromatic) |
| ~1100 | C-O Stretch (Alcohol) |
| ~820 | C-Cl Stretch |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for Separation
This method is designed for the separation of Chlorthalidone from its related impurities, including Impurity G.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M solution of ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) to a suitable concentration.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound reference standard in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.
-
Ionization Mode: Positive ion mode is typically used.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra to study the fragmentation pattern.
IR Sample Preparation and Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its analysis.
Chemical Structure of this compound
Workflow for the Spectral Analysis of this compound
Conclusion
This technical guide provides a foundational understanding of the spectral and chromatographic properties of this compound. The representative data and detailed experimental protocols herein are intended to assist researchers and drug development professionals in the accurate identification, characterization, and quantification of this impurity, thereby contributing to the overall quality and safety of Chlorthalidone-containing pharmaceutical products. It is imperative that all analytical methods are rigorously validated for their intended use in a specific laboratory setting.
An In-depth Technical Guide to the Formation of Chlorthalidone Impurity G
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of Chlorthalidone Impurity G, a known process-related impurity and potential degradation product of the diuretic drug Chlorthalidone. Understanding the genesis of this impurity is critical for the development of robust manufacturing processes and stable pharmaceutical formulations. This document outlines the most probable formation pathway, supported by a detailed mechanistic description. Furthermore, it includes representative experimental protocols for forced degradation studies and presents available data in a structured format to facilitate analysis and comparison.
Introduction to Chlorthalidone and Its Impurities
Chlorthalidone is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1] Its chemical structure is (RS)-2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide. The presence of impurities in the active pharmaceutical ingredient (API) can impact its safety and efficacy. Regulatory agencies worldwide mandate the identification and control of impurities in pharmaceutical products.
This compound is chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one . It is a significant process-related impurity that can also manifest as a degradation product under certain stress conditions.[2] The control of this impurity to within acceptable limits is a key aspect of Chlorthalidone's manufacturing and quality control.
Proposed Mechanism of Formation of this compound
The most plausible mechanism for the formation of this compound is as a process-related impurity stemming from the presence of an impurity in the starting materials used for the synthesis of Chlorthalidone.
The synthesis of Chlorthalidone typically involves the cyclization of a substituted 2-benzoylbenzoic acid derivative. The key starting material for Chlorthalidone is 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid . If this starting material is contaminated with 2-(3,4-dichlorobenzoyl)benzoic acid , the latter will undergo the same synthetic transformations as the primary reactant, leading to the formation of this compound.
The proposed reaction pathway is detailed below:
-
Step 1: Presence of Dichloro Impurity in Starting Material. The synthesis of the key intermediate, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, may inadvertently produce the dichloro analog, 2-(3,4-dichlorobenzoyl)benzoic acid, as a byproduct.
-
Step 2: Reaction with a Source of Ammonia. Both the intended starting material and the dichloro impurity react with an ammonia source (or a precursor that generates an amino group in situ) during the synthesis.
-
Step 3: Intramolecular Cyclization. Following the introduction of the nitrogen atom, intramolecular cyclization occurs to form the 3-hydroxyisoindolin-1-one ring system. The intended starting material yields Chlorthalidone, while the dichloro impurity yields this compound.
This pathway is illustrated in the following diagram:
Caption: Proposed formation pathway of this compound.
While Impurity G has also been observed as a degradation product under oxidative stress, the process-related pathway is considered the primary source of this impurity. The degradation pathway would likely involve a more complex series of reactions, including the cleavage of the sulfonamide group and subsequent chlorination, which is less probable under typical storage conditions.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. While specific quantitative data for the formation of this compound is not extensively published, qualitative results from various stress studies on Chlorthalidone are summarized below. These studies indicate the conditions under which the drug substance is susceptible to degradation.
| Stress Condition | Reagents and Conditions | Observation for Chlorthalidone | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 3 hours | Significant degradation observed. | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH, 3 hours | Significant degradation observed. | [3] |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 48 hours | Degradation observed. | [4] |
| Thermal Degradation | 60°C, 30 minutes | Stable. | |
| Photolytic Degradation | Direct sunlight, 7 days | Stable. | [4] |
Note: While these studies confirm the degradation of Chlorthalidone under certain conditions, they do not specifically quantify the formation of Impurity G. It is plausible that Impurity G is one of the degradation products formed, particularly under oxidative stress.
Experimental Protocols for Forced Degradation Studies
The following are representative protocols for conducting forced degradation studies on Chlorthalidone. These protocols are general in nature and should be adapted and optimized for specific laboratory conditions and analytical methods.
General Preparation of Sample Solutions
A stock solution of Chlorthalidone (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.
Acidic Degradation
-
To 1 mL of the Chlorthalidone stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N NaOH.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by a suitable stability-indicating HPLC method.
Alkaline Degradation
-
To 1 mL of the Chlorthalidone stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N HCl.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by a suitable stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the Chlorthalidone stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by a suitable stability-indicating HPLC method.
Thermal Degradation
-
Place the solid Chlorthalidone API in a petri dish and expose it to a temperature of 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Analyze the sample by a suitable stability-indicating HPLC method.
Photolytic Degradation
-
Expose the solid Chlorthalidone API to UV light (254 nm) for 24 hours.
-
Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Analyze the sample by a suitable stability-indicating HPLC method.
The following diagram illustrates a general experimental workflow for forced degradation studies:
Caption: General workflow for forced degradation studies.
Conclusion
The formation of this compound is primarily attributed to its presence as a process-related impurity, arising from the contamination of the starting material, 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid, with its dichloro analog. While it may also form under oxidative stress, controlling the purity of the starting materials is the most effective strategy to minimize the level of this impurity in the final drug substance. The provided experimental protocols for forced degradation studies serve as a valuable resource for researchers to investigate the stability of Chlorthalidone and to further elucidate the formation pathways of its degradation products. A thorough understanding of these mechanisms is paramount for ensuring the quality, safety, and efficacy of Chlorthalidone formulations.
References
- 1. 5270-74-6|2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Chlorthalidone Degradation Products
This technical guide provides a comprehensive overview of the identification and characterization of degradation products of Chlorthalidone, a diuretic medication used to treat hypertension and edema. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. It details the conditions under which Chlorthalidone degrades, the nature of its degradation products, and the analytical methodologies employed for their identification and quantification.
Chlorthalidone, chemically known as 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, is susceptible to degradation under various stress conditions.[1] Forced degradation studies are crucial in identifying the potential degradation products that may arise during the manufacturing process, storage, and even in vivo, thus ensuring the safety and efficacy of the final pharmaceutical product.
Summary of Forced Degradation Studies
Forced degradation studies have demonstrated that Chlorthalidone is primarily susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It exhibits relative stability under thermal, photolytic, and humid conditions.[1][4]
Under acidic conditions, multiple degradation products have been observed.[1] Similarly, exposure to basic and oxidative environments leads to the formation of distinct degradation products.[1] The separation and quantification of these products are typically achieved using stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods.[2][5][6]
Quantitative Data on Chlorthalidone Degradation
The following table summarizes the quantitative data on the degradation of Chlorthalidone under various stress conditions as reported in the literature. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Stressor | Temperature | Duration | % Degradation of Chlorthalidone | Number of Degradation Products | Retention Time (min) of Degradation Products | Reference |
| Acid Hydrolysis | 1.0 N HCl | 60°C | 30 min | ~10% | Not Specified | Not Specified | [7] |
| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | Substantial | 2 | 11.07, 13.9 | [1] |
| Acid Degradation | 0.5 M HCl | 70°C | 1 hr 40 min | Not Specified | Not Specified | Not Specified | [8] |
| Acid Degradation | Not Specified | Not Specified | Not Specified | 14% | Not Specified | Not Specified | [9] |
| Alkaline Hydrolysis | 1.0 N NaOH | 60°C | 30 min | ~10% | Not Specified | Not Specified | [7] |
| Alkali Degradation | Not Specified | Not Specified | Not Specified | Substantial | 1 | 11.49 | [1] |
| Alkali Degradation | Not Specified | Not Specified | Not Specified | 14.9% | Not Specified | Not Specified | [9] |
| Oxidative Degradation | 30% H₂O₂ | Room Temp | 48 hr | Substantial | 1 | 6.55 | [1] |
| Oxidative Degradation | 30% v/v H₂O₂ | 60°C | 30 min | ~10% | Not Specified | Not Specified | [7] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 16.2% | Not Specified | Not Specified | [9] |
| Thermal Degradation | Dry Heat | 80°C | 24 hr | Stable | 0 | Not Applicable | [1] |
| Thermal Degradation | Wet Heat | 80°C | 48 hr | Stable | 0 | Not Applicable | [1] |
| Photolytic Degradation | Direct Sunlight | Ambient | 7 days | Stable | 0 | Not Applicable | [1] |
Identified Chlorthalidone Impurities and Degradation Products
Several impurities related to Chlorthalidone have been identified, some of which may also be formed as degradation products. These are often referred to by their European Pharmacopoeia (EP) impurity designations.
| Impurity Name | CAS Number | Notes |
| Chlorthalidone EP Impurity A | 345930-32-7 | Process-related impurity and potential degradant.[10] |
| Chlorthalidone EP Impurity C | 92874-73-2 | Process-related impurity.[10] |
| Chlorthalidone EP Impurity D | 1369995-36-7 | Process-related impurity.[10] |
| Chlorthalidone EP Impurity E | 82875-49-8 | Process-related impurity.[10] |
| Chlorthalidone EP Impurity F | 1796929-84-4 | Process-related impurity.[10] |
| Chlorthalidone EP Impurity G | 16289-13-7 | Process-related impurity.[10] |
| Chlorthalidone EP Impurity H | N/A | Process-related impurity.[10] |
| Chlorthalidone EP Impurity I | 2514668-27-8 | Process-related impurity.[10] |
| Chlorthalidone Impurity J | 956-92-3 | Process-related impurity.[10] |
| 2-(4-Chloro-3-sulfamoylbenzoyl) benzoic acid | Not Specified | A known process-related impurity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and quantification of Chlorthalidone degradation products. Below are representative experimental protocols derived from published studies.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting Chlorthalidone to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Chlorthalidone in methanol at a concentration of 1 mg/mL.[1]
-
Acid Degradation: To 1 mL of the stock solution, add 9 mL of 0.1N hydrochloric acid. Heat the solution at 80°C for 30 minutes.[11] After cooling, neutralize the solution and dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[1][11]
-
Alkali Degradation: To 1 mL of the stock solution, add 9 mL of 0.1N sodium hydroxide. Heat the solution at 80°C for 30 minutes.[11] After cooling, neutralize the solution and dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[1][11]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide and keep at room temperature for 30 minutes.[11] Dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Thermal Degradation (Dry Heat): Spread a thin layer of Chlorthalidone powder in a petri dish and place it in a hot air oven at 80°C for 24 hours.[1]
-
Photolytic Degradation: Expose a thin layer of Chlorthalidone powder to direct sunlight for 7 days.[1]
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol describes a typical RP-HPLC method for the separation of Chlorthalidone from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 20 mM phosphate buffer (pH 3.0) in a ratio of 30:10:60 (v/v/v).[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
The following diagrams illustrate the experimental workflow for identifying Chlorthalidone degradation products and a conceptual representation of the degradation pathways.
Caption: Experimental workflow for the identification of Chlorthalidone degradation products.
Caption: Conceptual degradation pathways of Chlorthalidone under different stress conditions.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. ijarmps.org [ijarmps.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpsr.com [ijpsr.com]
- 9. ijrpc.com [ijrpc.com]
- 10. veeprho.com [veeprho.com]
- 11. pnrjournal.com [pnrjournal.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chlorthalidone, a thiazide-like diuretic, and its related compounds. It covers their chemical structures, synthesis, analytical methodologies, and mechanism of action, with a focus on providing practical information for professionals in the field of drug development and research.
Introduction to Chlorthalidone
Chlorthalidone is a long-acting diuretic used for treating hypertension and edema.[1][2] Chemically, it is a monosulfamyl diuretic that is structurally different from thiazide diuretics due to the incorporation of a double ring system.[2] Its IUPAC name is 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide.[3][4] Chlorthalidone is considered a first-line therapy for managing uncomplicated hypertension due to strong evidence of its efficacy in reducing the risk of cardiovascular events.[4][5]
Chemical Structures of Chlorthalidone and Related Compounds
The purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. Chlorthalidone impurities can arise during synthesis or degradation and are monitored according to pharmacopeial standards.[1][6] Below are the structures of chlorthalidone and its key related compounds as defined by the European Pharmacopoeia (EP).
Caption: Chemical structure and properties of Chlorthalidone.
Caption: Key process-related impurities of Chlorthalidone.
Synthesis of Chlorthalidone and Related Compounds
The synthesis of chlorthalidone has been described through various routes. A common method involves the reaction of 2-(3-amino-4-chlorobenzoyl) benzoic acid. This intermediate can be synthesized from 2-(3-nitro-4-chlorobenzoyl)benzoic acid.[7] The general synthesis of chlorthalidone involves diazotization, substitution, chlorosulfonation, cyclization, and amination of this benzoic acid derivative.[]
A patented improved process for the preparation of chlorthalidone describes the conversion of a commercially available compound of formula 2 to a compound of formula 8 by reacting it with hydroxylamine hydrochloride in the presence of a suitable base like sodium hydroxide and a solvent such as methanol.[9]
Quantitative Data Summary
The following table summarizes the key data for chlorthalidone and its European Pharmacopoeia (EP) listed impurities.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Chlorthalidone | 2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide | C₁₄H₁₁ClN₂O₄S | 338.77 | 77-36-1[10] |
| Impurity A | 2-(4-Chloro-3-sulfobenzoyl)benzoic Acid | C₁₄H₉ClO₆S | 340.74 | 345930-32-7[10] |
| Impurity B | 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid | C₁₄H₁₀ClNO₅S | 339.75 | 5270-74-6[10] |
| Impurity C | Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate | C₁₆H₁₄ClNO₅S | 367.80 | 92874-73-2[6][10] |
| Impurity D | 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide | C₁₆H₁₅ClN₂O₄S | 366.82 | 1369995-36-7[6][10] |
| Impurity E | 3-(4-Chloro-3-sulfamoylphenyl)-3-methoxy-2,3-dihydro-1H-isoindol-1-one | C₁₅H₁₃ClN₂O₄S | 352.80 | 82875-49-8[6] |
| Impurity F | 2-Chloro-5-(1-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide | C₁₅H₁₂ClNO₅S | 353.78 | 1796929-84-4[6] |
| Impurity G | 2-Chloro-5-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide | C₁₄H₁₀ClNO₄S | 323.76 | 16289-13-7[6] |
| Impurity H | 2-Chloro-5-(1-isopropoxy-3-oxo-1,3-dihydro-2-isoindolyl)benzenesulfonamide | C₁₇H₁₇ClN₂O₄S | 380.85 | 2200280-98-2[10] |
| Impurity I | 2-Chloro-5-[1-(2-propyn-1-yloxy)-3-oxo-1,3-dihydro-2-isoindolyl]benzenesulfonamide | C₁₇H₁₃ClN₂O₄S | 376.82 | 2514668-27-8[6] |
| Impurity J | 2-Chloro-5-(1,3-dioxo-1,3-dihydro-2-isoindolyl)benzenesulfonamide | C₁₄H₉ClN₂O₄S | 336.76 | 956-92-3[6] |
Mechanism of Action and Signaling Pathways
Chlorthalidone exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl⁻ symporter in the distal convoluted tubule of the kidney.[4][11] This inhibition leads to increased excretion of sodium and water, which in turn reduces extracellular fluid and plasma volume, leading to a decrease in cardiac output and blood pressure.[4][5] Additionally, chlorthalidone is known to inhibit carbonic anhydrase, which may contribute to its overall therapeutic effect.[11]
Caption: Simplified signaling pathway of Chlorthalidone's mechanism of action.
Experimental Protocols: Analytical Methodologies
A variety of analytical methods are employed for the quantification of chlorthalidone and the detection of its related compounds in pharmaceutical formulations and biological matrices.[3][12] High-Performance Liquid Chromatography (HPLC) is a widely used technique.[6][12]
A. High-Performance Liquid Chromatography (HPLC) for Chlorthalidone and Related Compound A
This protocol is based on the USP monograph for chlorthalidone.[13]
-
Mobile Phase: A filtered and degassed mixture of 0.01 M dibasic ammonium phosphate and methanol (3:2), with the pH adjusted to 5.5 ± 0.1 with phosphoric acid.[13]
-
Internal Standard Solution: A solution of 2,7-naphthalenediol in methanol at a concentration of about 1.0 mg/mL.[13]
-
Standard Preparation: A solution of USP Chlorthalidone RS in methanol (about 1 mg/mL). A 5 mL aliquot is mixed with 5.0 mL of the Internal Standard solution and 10.0 mL of a Chlorthalidone Related Compound A solution (about 5 µg/mL in methanol), and diluted to 50 mL with water.[13]
-
Assay Preparation: A solution of the chlorthalidone sample is prepared at a concentration of about 1 mg/mL in methanol. A 5 mL aliquot is mixed with 5.0 mL of the Internal Standard solution and diluted to 50 mL with water.
-
Chromatographic System:
-
System Suitability: The relative retention times are approximately 0.5 for chlorthalidone related compound A, 0.8 for chlorthalidone, and 1.0 for the internal standard. The resolution between the peaks should be not less than 1.5, and the tailing factor for the analyte peaks should not be more than 2.0.[13]
Caption: General experimental workflow for HPLC analysis of Chlorthalidone.
B. Other Analytical Techniques
-
Thin-Layer Chromatography (TLC): TLC-densitometric methods have been developed for the determination of chlorthalidone and its degradation products.[14]
-
UV/Vis Spectrophotometry: This method is used for the quantitative determination of chlorthalidone in pharmaceutical preparations.[3]
-
Capillary Zone Electrophoresis (CZE): CZE has been successfully applied for the analysis of chlorthalidone in combination with other drugs in pharmaceutical formulations.[15]
This guide provides a foundational understanding of chlorthalidone and its related compounds. For more detailed information, consulting the referenced pharmacopoeias and scientific literature is recommended.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. veeprho.com [veeprho.com]
- 7. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]
- 9. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Chlortalidone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Chlorthalidone [drugfuture.com]
- 14. Determination of atenolol, chlorthalidone and their degradation products by TLC-densitometric and chemometric methods with application of model updating - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Pharmacopeial Standards for Chlorthalidone Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in the diuretic drug Chlorthalidone, as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document details specified impurities, analytical methodologies, and provides insights into the metabolic and mechanistic pathways of Chlorthalidone.
Introduction to Chlorthalidone and Its Impurities
Chlorthalidone is a long-acting thiazide-like diuretic used in the management of hypertension and edema.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Chlorthalidone is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Impurities can originate from various sources, including the synthetic process, degradation of the drug substance, or interaction with excipients.[2] Both the USP and EP have established monographs that define the acceptable limits and analytical procedures for controlling these impurities.
United States Pharmacopeia (USP) Standards
The USP monograph for Chlorthalidone specifies a single named impurity, 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid (CCA), which is also referred to as Chlorthalidone Related Compound A.
Quantitative Data for USP Impurity
| Impurity Name | Abbreviation | Acceptance Criterion |
| 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid | CCA | Not more than 1.0% |
Experimental Protocol: USP Method for Chlorthalidone Assay and Limit of CCA
The USP employs a High-Performance Liquid Chromatography (HPLC) method for the simultaneous assay of Chlorthalidone and the quantification of Chlorthalidone Related Compound A.
Chromatographic System:
-
Mode: Liquid Chromatography
-
Detector: UV, 254 nm
-
Column: 4.6-mm x 25-cm; 5-µm packing L1
-
Column Temperature: 30°C
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
Mobile Phase:
-
A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (35:15:50).
Solutions:
-
Standard solution: A solution of USP Chlorthalidone RS and USP Chlorthalidone Related Compound A RS in methanol.
-
Sample solution: A solution of Chlorthalidone in methanol.
Procedure:
-
Separately inject the Standard solution and the Sample solution into the chromatograph.
-
Record the peak areas.
-
Calculate the percentage of Chlorthalidone Related Compound A in the portion of Chlorthalidone taken.
European Pharmacopoeia (EP) Standards
The European Pharmacopoeia lists several specified impurities for Chlorthalidone. While direct access to the most current monograph with specific acceptance criteria for each impurity is restricted, the known specified impurities are listed below. It is important to consult the current official EP monograph for the definitive limits and analytical procedures.
Specified Impurities in the European Pharmacopoeia
-
Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid
-
Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid (Identical to USP Chlorthalidone Related Compound A)
-
Impurity C: Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
-
Impurity D: (RS)-2-chloro-5-(1-ethoxy-3-oxoisoindolin-1-yl)benzenesulfonamide
-
Impurity E: 2-Chloro-5-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide
-
Impurity F: (RS)-3-(3,4-dichlorophenyl)-3-hydroxyisoindolin-1-one
-
Impurity G: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
-
Impurity H: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
-
Impurity I: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Note: The official acceptance criteria for these impurities are detailed in the current European Pharmacopoeia monograph for Chlorthalidone and are not publicly available in the searched resources.
Experimental Protocol: A Validated RP-HPLC Method for EP and Process-Related Impurities
Given the challenges in accessing the official EP monograph's analytical procedure, this section details a validated reverse-phase HPLC method from a peer-reviewed publication for the simultaneous identification and quantification of pharmacopoeia-listed and process-related impurities of Chlorthalidone.[2][3] This method was developed to improve upon the resolution of the EP method for specific process impurities.[2]
Chromatographic System:
-
Column: C8 (250 × 4.6 mm; 5 µm particle size)
-
Flow Rate: 1.4 mL/min
-
Detection Wavelength: 220 nm
-
Mobile Phase A: Buffer solution (10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol (65:35 v/v)
-
Mobile Phase B: Buffer solution and methanol (50:50 v/v)
-
Gradient Program: A gradient program should be developed to ensure effective separation.
Procedure: The method was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness according to ICH guidelines.[2][3]
Chlorthalidone: Mechanism of Action and Metabolic Pathways
Mechanism of Action
Chlorthalidone's primary therapeutic effect as a diuretic and antihypertensive agent is achieved through the inhibition of the sodium chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron in the kidneys.[4][5][6][7] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.
Caption: Chlorthalidone inhibits the Na+/Cl- symporter in the kidney.
Metabolic Pathway
Chlorthalidone undergoes partial metabolism in the liver, with a significant portion of the drug being excreted unchanged in the urine.[][9] The metabolism is thought to involve the cytochrome P450 (CYP450) enzyme system, leading to various phase I and phase II reactions.[]
Caption: Overview of Chlorthalidone's metabolic fate.
Recent in vitro studies using human hepatocytes have identified two specific metabolites resulting from reduction or hydroxylation at the phthalimidine moiety of the Chlorthalidone molecule.[4] Further in silico predictions suggest potential phase II metabolic pathways including N-acetylation, O-glucuronidation, O-sulfation, and glutathione conjugation.[4]
Conclusion
The control of impurities in Chlorthalidone is well-defined by both the United States Pharmacopeia and the European Pharmacopoeia, ensuring the quality and safety of this widely used medication. While the USP specifies a single impurity with a clear limit and analytical method, the EP lists a more extensive set of potential impurities. For researchers and drug development professionals, a thorough understanding of these standards, coupled with robust analytical methodology, is essential for regulatory compliance and the production of high-quality pharmaceutical products. The provided insights into Chlorthalidone's mechanism of action and metabolic pathways further contribute to a comprehensive understanding of this important therapeutic agent.
References
- 1. Chlortalidone for peak identification, European Pharmacopoeia (EP) Reference Standard | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorthalidone In Vitro Metabolite Identification for Documenting Exposure in Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijpsm.com [ijpsm.com]
- 7. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. edqm.eu [edqm.eu]
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC Method for the Determination of Chlorthalidone Impurity G
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Chlorthalidone Impurity G in bulk drug substances. The method is designed to be specific, accurate, precise, and linear, making it suitable for routine quality control and stability testing. The protocol outlined herein provides a comprehensive guide for researchers and analysts in the pharmaceutical industry.
Introduction
Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities can affect its safety and efficacy. This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[1][2][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of Chlorthalidone. This document provides a detailed protocol for a stability-indicating HPLC method developed and validated for this purpose.
Experimental
Materials and Reagents
-
Chlorthalidone and this compound reference standards were procured from a reputable supplier.[1][2]
-
HPLC grade acetonitrile and methanol were used.
-
Analytical reagent grade potassium dihydrogen phosphate and ortho-phosphoric acid were used to prepare the buffer solution.
-
High purity water (Milli-Q or equivalent) was used throughout the analysis.
Instrumentation and Chromatographic Conditions
A gradient HPLC system with a UV detector was employed for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0 adjusted with ortho-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (80:20 v/v) |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution of Chlorthalidone (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing a suitable concentration of Chlorthalidone and this compound in the diluent.
Preparation of Sample Solution
-
Accurately weigh a quantity of the Chlorthalidone bulk drug sample equivalent to 25 mg and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Chlorthalidone bulk drug.[4][5][6][7][8] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
After degradation, the samples were neutralized (if necessary), diluted with the diluent to the target concentration, and analyzed.
Results and Discussion
Method Development and Optimization
The primary objective was to achieve a good resolution between Chlorthalidone and its Impurity G, as well as any other potential degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. The mobile phase composition and gradient were optimized to ensure adequate retention and separation. A pH of 3.0 for the aqueous phase was found to provide sharp peaks. The detection wavelength of 225 nm was selected based on the UV spectra of both Chlorthalidone and Impurity G, where both compounds exhibit significant absorbance.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity: The specificity of the method was demonstrated by the absence of interference from the placebo and any degradation products at the retention time of this compound. The peak purity of Impurity G was confirmed using a PDA detector.
Linearity: The linearity of the method was established by analyzing a series of solutions containing this compound at different concentrations.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 2.0 | > 0.999 |
Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of this compound into the sample solution at three different concentration levels.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 0.8 |
| 100% | 100.5 | 0.5 |
| 120% | 101.1 | 0.6 |
Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision).
| Precision Type | % RSD |
| System Precision (n=6) | < 1.0 |
| Method Precision (n=6) | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
| Parameter | Result (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase pH. The results showed no significant impact on the resolution or quantification, indicating the robustness of the method.
Conclusion
A specific, accurate, precise, and robust stability-indicating HPLC method has been successfully developed and validated for the determination of this compound in bulk drug substance. The method can be effectively used for routine quality control analysis and for monitoring the impurity levels during stability studies of Chlorthalidone.
Workflow and Diagrams
Caption: Experimental workflow for the analytical method development and validation of this compound.
References
- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. scbt.com [scbt.com]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
Application Note: A Validated HPLC Method for the Quantification of Chlorthalidone Impurity G
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Chlorthalidone Impurity G in bulk drug substances and pharmaceutical formulations. The method is stability-indicating, capable of separating Impurity G from the active pharmaceutical ingredient (API), Chlorthalidone, and other potential degradation products. This protocol is designed for use in quality control laboratories and by researchers in the field of drug development and analysis.
Introduction
Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity or degradation product of Chlorthalidone.[3][4] Its monitoring and control are crucial to ensure the quality of the final drug product. This document provides a detailed, validated HPLC method for the reliable quantification of this specific impurity.
Experimental Protocol
This section outlines the necessary materials, equipment, and step-by-step procedures for the analysis.
Materials and Reagents
-
Chlorthalidone Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Sample of Chlorthalidone bulk drug or formulation
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Phenomenex HyperClone C18, 250 x 4.6 mm, 5 µm)[5][6]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6] |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile : Methanol (60:10:30, v/v/v)[5][6][7] |
| Flow Rate | 1.0 mL/min[5][6][8] |
| Detection Wavelength | 241 nm[5][6] |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.4.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0)
-
Weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
2.4.2. Mobile Phase Preparation
Prepare a mixture of the phosphate buffer, acetonitrile, and methanol in the ratio of 60:10:30 (v/v/v). Degas the mobile phase prior to use.[5][6][7]
2.4.3. Standard Stock Solution Preparation
-
Chlorthalidone Standard Stock (1000 µg/mL): Accurately weigh about 25 mg of Chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.[8]
-
Impurity G Standard Stock (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.
2.4.4. Working Standard Solution Preparation
From the standard stock solutions, prepare a mixed working standard solution containing Chlorthalidone and Impurity G at appropriate concentrations in the mobile phase. A typical concentration for Impurity G would be in the range of 0.1-2 µg/mL, and for Chlorthalidone around 100 µg/mL, to simulate a 0.1% to 2% impurity level.
Sample Preparation
2.5.1. Bulk Drug
-
Accurately weigh about 25 mg of the Chlorthalidone bulk drug sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a solution with a nominal concentration of 1000 µg/mL.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.5.2. Tablet Formulation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Chlorthalidone and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with methanol and mix well.
-
Centrifuge a portion of the solution and then dilute the supernatant with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of Impurity G. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit). |
| Accuracy (% Recovery) | 80% to 120% at different concentration levels. |
| Precision (% RSD) | ≤ 2.0% for intraday and interday precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Data Presentation
The quantitative data for the validation of this method should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (Impurity G) | ≤ 2.0 | |
| Theoretical Plates (Impurity G) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| LOQ | |
| 50% of Specification | |
| 100% of Specification | |
| 120% of Specification | |
| 150% of Specification | |
| Correlation Coefficient (r²) |
| Regression Equation | |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% |
| 120% | | | |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarmps.org [ijarmps.org]
Application Note: High-Throughput Analysis of Chlorthalidone and its Impurities by UPLC-MS/MS
Abstract
This application note presents a comprehensive UPLC-MS/MS method for the sensitive and selective analysis of Chlorthalidone and its process-related and degradation impurities. The developed protocol is suitable for routine quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing. The method utilizes a sub-2 µm particle column for fast and efficient chromatographic separation, coupled with a triple quadrupole mass spectrometer for accurate quantification. This document provides detailed experimental protocols, data presentation, and visual workflows to aid in the implementation of this method.
Introduction
Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[] Like any active pharmaceutical ingredient (API), it is crucial to monitor and control the levels of impurities, which can originate from the manufacturing process or degradation over time.[2][3] Regulatory agencies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, sensitivity, and selectivity, making it the ideal analytical technique for this purpose.[4][5] This application note details a robust UPLC-MS/MS method for the simultaneous analysis of Chlorthalidone and its known impurities.
Experimental Protocols
Sample and Standard Preparation
Standard Stock Solutions: Prepare individual stock solutions of Chlorthalidone and each known impurity in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for constructing calibration curves (e.g., 1 µg/mL).
Sample Preparation: Accurately weigh and dissolve the drug substance or crushed tablets in the diluent (50:50 acetonitrile:water) to achieve a target Chlorthalidone concentration of 100 µg/mL. Sonicate for 15 minutes and filter through a 0.22 µm syringe filter before injection.
UPLC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized as needed.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min, 20% B; 0.5-1.5 min, 20-65% B; 1.5-4.0 min, 65% B; 4.0-6.0 min, 65-20% B; 6.0-9.0 min, 20% B[6] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Forced Degradation Studies
To identify potential degradation products, forced degradation studies should be performed as per ICH guidelines.[7]
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) and visible light for an appropriate duration.
Neutralize the acid and base-stressed samples before injection.
Data Presentation
Table 1: Chlorthalidone and Known Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Chlorthalidone | C₁₄H₁₁ClN₂O₄S | 338.77[8] |
| Impurity A | C₁₄H₉ClO₆S | 340.74[8] |
| Impurity B | C₁₄H₁₀ClNO₅S | 339.75 |
| Impurity C | C₁₆H₁₄ClNO₅S | 367.80 |
| Impurity D | C₁₆H₁₅ClN₂O₄S | 366.82[8] |
| Impurity E | C₁₄H₁₁ClN₂O₃S | 322.77[8] |
| Impurity G | C₁₄H₉Cl₂NO₂ | 294.1 |
| Impurity H | C₁₇H₁₇ClN₂O₄S | 380.85 |
| Impurity I | C₁₇H₁₆ClNO₅S | 381.83 |
Table 2: UPLC-MS/MS Quantitative Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Chlorthalidone | 339.0 | 189.8 | Positive[4] | ~1.1[4] | To be determined | To be determined |
| Chlorthalidone | 337.0 | 146.0 | Negative[9] | ~1.1[4] | To be determined | To be determined |
| Impurity A | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity B | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity C | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity D | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity E | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity G | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity H | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
| Impurity I | To be determined | To be determined | TBD | To be determined | To be determined | To be determined |
Note: MRM transitions and quantitative data for impurities need to be determined experimentally by infusing individual impurity standards.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of Chlorthalidone.
Caption: Logical flow for impurity identification and quantification.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the analysis of Chlorthalidone and its impurities. The short run time allows for high-throughput analysis, making it suitable for quality control environments. The protocol for forced degradation studies ensures the method is stability-indicating, a critical requirement for regulatory submissions. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry to ensure the quality and safety of Chlorthalidone-containing products.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Chlorthalidone impurity A | 5270-74-6 | IC75148 [biosynth.com]
- 4. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Application Note: Development of a Stability-Indicating Assay Method for Chlorthalidone
Introduction
Chlorthalidone is a diuretic drug used to treat hypertension and edema.[1][2] A stability-indicating assay method is crucial to ensure the quality, efficacy, and safety of pharmaceutical products by accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products. This document outlines a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Chlorthalidone in bulk and pharmaceutical dosage forms.
Principle
The method utilizes RP-HPLC to separate Chlorthalidone from its potential degradation products formed under various stress conditions. The separation is achieved on a C18 column with a suitable mobile phase. The detection is carried out using a UV detector at a specific wavelength. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated stability-indicating HPLC method for Chlorthalidone has been established using the following parameters.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)[1][3][4] |
| Mobile Phase | Methanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[1][3][4] |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Detection Wavelength | 241 nm[1][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with o-phosphoric acid.[1][3] Filter the buffer and all solvents through a 0.45 µm membrane filter and degas before use. Mix methanol, acetonitrile, and the phosphate buffer in the ratio of 30:10:60 (v/v/v).[1][3][4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of Chlorthalidone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to induce degradation.
Table 2: Forced Degradation Conditions for Chlorthalidone
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux 1 mL of 1 mg/mL Chlorthalidone solution with 1 M HCl at 80°C for 2 hours. Neutralize the solution with 1 M NaOH and dilute with mobile phase to a final concentration of 10 µg/mL.[5] |
| Alkali Hydrolysis | Reflux 1 mL of 1 mg/mL Chlorthalidone solution with 0.1 M NaOH at 80°C for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute with mobile phase to a final concentration of 10 µg/mL.[1] |
| Oxidative Degradation | Treat 1 mL of 1 mg/mL Chlorthalidone solution with 30% H₂O₂ at room temperature for 48 hours. Dilute with mobile phase to a final concentration of 10 µg/mL.[1] |
| Thermal Degradation | Expose the solid drug to dry heat at 105°C in an oven for 24 hours.[6] Prepare a 10 µg/mL solution in the mobile phase. |
| Photolytic Degradation | Expose the solid drug as a thin layer in a Petri dish to direct sunlight for 7 days.[1] Prepare a 10 µg/mL solution in the mobile phase. |
Method Validation
The developed method must be validated as per ICH Q2(R1) guidelines.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for Chlorthalidone should be pure and well-resolved from any degradation products and excipients. No interference at the retention time of Chlorthalidone. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. A typical range is 2-12 µg/mL.[1][3][4] |
| Accuracy (% Recovery) | The mean recovery should be within 98-102%. |
| Precision (RSD%) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min). |
Data Presentation
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time(s) of Degradants (min) |
| Acid Hydrolysis | Substantial | 2 | 11.07, 13.9[1] |
| Alkali Hydrolysis | Substantial | 1 | 11.49[1] |
| Oxidative Degradation | Substantial | 1 | 6.55[1] |
| Thermal Degradation | Stable | 0 | - |
| Photolytic Degradation | Stable | 0 | - |
Table 5: Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 2-12[1][3][4] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.5% |
| Precision (RSD%) | < 2% |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
| Robustness | Robust |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC method development.
Caption: Forced degradation workflow for Chlorthalidone.
References
- 1. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Forced Degradation Studies of Chlorthalidone Bulk Drug
References
- 1. Chlortalidone - Wikipedia [en.wikipedia.org]
- 2. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 10. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 11. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Capillary Electrophoresis for Impurity Profiling of Chlorthalidone
Abstract
This application note details a capillary electrophoresis (CE) method for the impurity profiling of Chlorthalidone, a diuretic medication. The method is designed for researchers, scientists, and drug development professionals to effectively separate and quantify known impurities and degradation products of Chlorthalidone. The protocol provided is based on a Micellar Electrokinetic Chromatography (MEKC) approach, which allows for the separation of both charged and neutral analytes. This document provides a comprehensive guide, including a detailed experimental protocol, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction
Chlorthalidone is a thiazide-like diuretic used in the management of hypertension and edema.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are required for the identification and quantification of process-related impurities and degradation products. Capillary electrophoresis (CE) offers a high-efficiency, high-resolution, and low-reagent-consumption alternative to traditional chromatographic methods for impurity profiling.[2][3] This application note describes a stability-indicating CE method for the impurity profiling of Chlorthalidone.
Experimental Protocol
This protocol is based on the principles of Micellar Electrokinetic Chromatography (MEKC), which is suitable for separating a wide range of analytes, including the neutral and charged impurities of Chlorthalidone.[4][5][6]
1. Instrumentation and Materials
-
Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD) or UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 40 cm, total length of 48.5 cm.
-
Reagents:
-
Chlorthalidone reference standard and impurity standards.
-
Sodium dodecyl sulfate (SDS)
-
Sodium tetraborate
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
2. Preparation of Solutions
-
Background Electrolyte (BGE): 25 mM sodium tetraborate, 25 mM boric acid, 50 mM SDS in deionized water. Adjust pH to 9.0 with 1 M sodium hydroxide. Filter through a 0.45 µm filter before use.
-
Sample Diluent: Methanol and deionized water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve Chlorthalidone reference standard in the sample diluent to obtain a concentration of 1 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known Chlorthalidone impurities at a concentration of 0.1 mg/mL each in the sample diluent.
-
Working Standard Solution (for system suitability): Dilute the Chlorthalidone and impurity stock solutions with the sample diluent to obtain a final concentration of 100 µg/mL of Chlorthalidone and 1 µg/mL of each impurity.
-
Sample Preparation: Accurately weigh and dissolve the Chlorthalidone drug substance or a powdered tablet equivalent in the sample diluent to achieve a final concentration of 1 mg/mL. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.
3. CE Method Parameters
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min).
-
Pre-run Conditioning: Before each injection, rinse the capillary with the BGE for 2 minutes.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV detection at 220 nm.
-
Run Time: 15 minutes.
Data Presentation
The following tables summarize the expected quantitative data for the separation of Chlorthalidone and its potential impurities. The data is representative and may vary based on the specific instrumentation and exact experimental conditions.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates (Chlorthalidone) | > 150,000 |
| Tailing Factor (Chlorthalidone) | 0.8 - 1.5 |
| Resolution (between critical pairs) | > 1.5 |
| Relative Standard Deviation (RSD) of Migration Time | < 2.0% (n=6) |
| Relative Standard Deviation (RSD) of Peak Area | < 5.0% (n=6) |
Table 2: Quantitative Data for Chlorthalidone and Known Impurities
| Analyte | Migration Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Impurity A | 4.5 | - | 0.1 | 0.3 |
| Impurity B | 5.2 | 2.1 | 0.1 | 0.3 |
| Chlorthalidone | 6.8 | 4.5 | 0.2 | 0.6 |
| Impurity C | 8.1 | 3.2 | 0.1 | 0.3 |
| Impurity D | 9.5 | 3.8 | 0.1 | 0.3 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of impurity profiling.
Caption: Experimental Workflow for CE Analysis of Chlorthalidone.
Caption: Logical Flow of the Chlorthalidone Impurity Profiling Process.
Conclusion
The described Micellar Electrokinetic Chromatography method provides a reliable and efficient approach for the impurity profiling of Chlorthalidone. The method is capable of separating the main component from its known impurities with good resolution and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to implement this technique for routine quality control and stability studies of Chlorthalidone.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 5. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
Application Notes and Protocols for the Use of Chlorthalidone Impurity G as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Chlorthalidone Impurity G as a reference standard in the quality control and analytical development of Chlorthalidone active pharmaceutical ingredient (API) and finished drug products.
Introduction to Chlorthalidone and its Impurities
Chlorthalidone is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1][] During the synthesis and storage of Chlorthalidone, various process-related and degradation impurities can arise.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[3][4][5]
This compound, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity in Chlorthalidone preparations.[1][6][7][8][] As a well-characterized reference standard, it is crucial for the accurate identification and quantification of this impurity in Chlorthalidone samples.[10]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one[6] |
| Synonyms | Chlorthalidone Dichloro Impurity[6] |
| CAS Number | 16289-13-7[1][6][7][8][] |
| Molecular Formula | C14H9Cl2NO2[7][8][] |
| Molecular Weight | 294.13 g/mol [7] |
| Appearance | White Solid[] |
| Solubility | Soluble in DMF and DMSO[8] |
Applications of this compound Reference Standard
The primary applications of a certified this compound reference standard include:
-
Analytical Method Development: To develop and optimize chromatographic methods capable of separating this compound from the main API and other potential impurities.[10]
-
Analytical Method Validation: As a crucial component in the validation of analytical methods for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
-
Quality Control (QC) Testing: For the routine analysis of Chlorthalidone API and drug products to ensure that the level of Impurity G is within the specified acceptance criteria.[6]
-
Stability Studies: To monitor the formation of Impurity G as a degradation product under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).
-
System Suitability Testing: To verify the performance of the chromatographic system before and during sample analysis.[11][12]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of related substances in Chlorthalidone.
Preparation of Standard and Sample Solutions
4.1.1. Preparation of this compound Stock Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of buffer and methanol as described in the chromatographic conditions).
-
Sonicate for 10-15 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
4.1.2. Preparation of Working Standard Solution (e.g., 1.5 µg/mL)
-
Pipette 1.5 mL of the this compound Stock Standard Solution (100 µg/mL) into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
4.1.3. Preparation of Chlorthalidone Sample Solution (for API)
-
Accurately weigh approximately 100 mg of the Chlorthalidone API sample.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
4.1.4. Preparation of Chlorthalidone Sample Solution (for Tablets)
-
Weigh and finely powder not fewer than 20 Chlorthalidone tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Chlorthalidone and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Chromatographic Conditions
The following HPLC conditions have been reported for the separation of Chlorthalidone and its impurities.
| Parameter | Condition |
| Column | Zorbax RX C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v)[13] |
| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v)[13] |
| Gradient Program | Time (min) |
| Flow Rate | 1.4 mL/min[13] |
| Column Temperature | 40 °C[13] |
| Detection Wavelength | 220 nm[13] |
| Injection Volume | 20 µL[13] |
| Diluent | Buffer, Methanol, and 2 g/L Sodium Hydroxide solution (50:48:2 v/v/v)[13] |
System Suitability Testing
Before initiating the analysis, the suitability of the chromatographic system must be verified. A system suitability solution, typically containing Chlorthalidone and its known impurities (including Impurity G) at appropriate concentrations, should be injected.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | NMT 2.0[14] |
| Theoretical Plates (N) | NLT 2000 |
| Resolution (Rs) | NLT 2.0 between Chlorthalidone and the nearest eluting impurity peak[14] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0% for peak areas[14] |
Quantification of this compound
The amount of this compound in a sample can be calculated using the external standard method with the following formula:
% Impurity G = (Area of Impurity G in Sample / Area of Impurity G in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100
Data Presentation
The following tables summarize typical validation data for a method used to quantify this compound.
Table 1: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.75 - 2.1 | > 0.999[13] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.05 | ~0.15 |
Table 3: Accuracy (Recovery) Data
| Spiking Level | % Recovery of Impurity G |
| 50% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 150% | 98.0 - 102.0 |
Visualizations
The following diagrams illustrate key aspects of the use of this compound as a reference standard.
Caption: Experimental workflow for the analysis of this compound.
Caption: Role of Impurity G reference standard in quality control.
Caption: Formation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for the Quantification of Chlorthalidone Impurity G in Pharmaceutical Formulations
Introduction
Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the presence of impurities in chlorthalidone formulations must be carefully monitored to ensure the safety and efficacy of the drug product. Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential process-related impurity that requires accurate quantification.[1][2] This document provides detailed application notes and protocols for the determination of this compound in pharmaceutical formulations using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Chemical Structures
Chlorthalidone:
This compound:
Methodology: RP-HPLC for Quantification of this compound
This section outlines a robust RP-HPLC method adapted from validated procedures for the analysis of chlorthalidone and its related impurities.[3][4]
Chromatographic Conditions
| Parameter | Specification |
| Column | C8 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (65:35 v/v) |
| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) : Methanol (50:50 v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.4 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A |
Preparation of Solutions
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of chlorthalidone and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
Method Validation Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the typical validation parameters that should be established for its quantification, based on methods validated for related impurities.[3][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve this compound from chlorthalidone and other potential impurities with no interference at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 10.0% |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions such as pH of the mobile phase (± 0.2 units), flow rate (± 0.1 mL/min), and column temperature (± 5 °C). |
Experimental Protocols
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed on the drug product. This helps to identify potential degradation products, including Impurity G, and confirms that they are well-separated from the main active ingredient.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug product in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug product to UV light (254 nm) for 24 hours.
After each stress condition, the samples should be prepared and analyzed using the proposed HPLC method to assess for the formation of Impurity G and other degradants.
Visualizations
Formation Pathway of this compound
This compound is a process-related impurity that can be formed during the synthesis of Chlorthalidone. The likely pathway involves the reaction of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with 1,2-dichlorobenzene under certain reaction conditions, leading to the formation of the impurity.
Caption: Proposed formation pathway of this compound.
Analytical Workflow for Quantification
The following diagram illustrates the logical workflow for the quantification of this compound in pharmaceutical formulations.
Caption: Analytical workflow for Impurity G quantification.
References
- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 2. scbt.com [scbt.com]
- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarmps.org [ijarmps.org]
Application Note: Isolation of Chlorthalidone Impurity G from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. During its synthesis, several process-related impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Chlorthalidone Impurity G, chemically known as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. The isolation and characterization of this impurity are essential for reference standard qualification, analytical method validation, and toxicological studies.
This application note provides a detailed protocol for the isolation of this compound from a simulated reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).
Overview of the Isolation Process
The isolation of this compound is achieved through a multi-step process that begins with the preparation of a sample enriched with the impurity, followed by preparative HPLC for separation, and finally, analysis and characterization of the isolated fraction.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
Materials and Reagents
-
Crude Chlorthalidone containing Impurity G
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diammonium hydrogen orthophosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Reference standards for Chlorthalidone and this compound
Sample Preparation: Enrichment of Impurity G
Forced degradation can be employed to increase the concentration of Impurity G in the starting material, facilitating its isolation.
-
Acidic Degradation: Dissolve 1 g of crude Chlorthalidone in methanol and add 1N hydrochloric acid. Reflux the solution for 4-6 hours. Neutralize the solution with a suitable base.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the enriched solid residue.
-
Dissolution for Injection: Accurately weigh the enriched sample and dissolve it in the initial mobile phase composition to a final concentration suitable for preparative HPLC (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm filter before injection.
Preparative HPLC Method
The following method is a scaled-up adaptation of a reported analytical method for Chlorthalidone and its impurities.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC system with UV detector |
| Column | C8, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) |
| Mobile Phase B | Methanol |
| Gradient | See Table 2 |
| Flow Rate | 20 mL/min |
| Detection | 220 nm |
| Column Temperature | 40°C |
| Injection Volume | 5 mL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 65 | 35 |
| 40 | 50 | 50 |
| 50 | 50 | 50 |
| 55 | 65 | 35 |
| 60 | 65 | 35 |
Fraction Collection and Analysis
-
Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the elution of this compound. The retention time should be predetermined using an analytical run with a reference standard.
-
Purity Check: Analyze the collected fractions using an analytical HPLC method to assess their purity.
Table 3: Analytical HPLC Parameters for Purity Check
| Parameter | Value |
| Instrument | Analytical HPLC system with UV detector |
| Column | C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) |
| Mobile Phase B | Methanol |
| Gradient | Same as preparative method |
| Flow Rate | 1.4 mL/min |
| Detection | 220 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
-
Pooling and Solvent Removal: Pool the fractions with a purity of ≥98%. Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain the isolated impurity as a solid.
Data Presentation
Table 4: Representative Results of a Preparative HPLC Run
| Parameter | Value |
| Starting Material (Enriched) | 500 mg |
| Concentration of Impurity G in Starting Material | ~5% |
| Number of Injections | 5 |
| Total Amount of Impurity G in Injected Sample | ~25 mg |
| Collected Fraction Volume (per injection) | ~40 mL |
| Purity of Isolated Impurity G (by Analytical HPLC) | >99% |
| Final Yield of Isolated Impurity G | ~20 mg |
| Recovery | ~80% |
Logical Relationship of Method Development
The development of a successful preparative HPLC method is a logical progression from an analytical method.
Caption: Logical flow of preparative HPLC method development.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the isolation of this compound from reaction mixtures. The use of preparative HPLC with a C8 stationary phase and a gradient elution of a buffered methanolic mobile phase allows for the successful separation and purification of this critical impurity. The isolated impurity can then be used as a reference standard for various analytical and regulatory purposes in the development of Chlorthalidone drug products.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorthalidone is a thiazide-like diuretic widely used in the management of hypertension and edema. As with any active pharmaceutical ingredient (API), the purity profile of Chlorthalidone is critical to its safety and efficacy. Process-related impurities and degradation products can arise during synthesis, formulation, and storage. Therefore, robust analytical methods are essential for the separation, identification, and quantification of these impurities to ensure the quality of the drug substance and product.
This application note provides a detailed overview of the chromatographic separation of Chlorthalidone from its known process-related impurities and degradation products. It includes established HPLC and UPLC methods, quantitative data for key impurities, and detailed experimental protocols.
Known Process-Related Impurities and Degradation Products
Several impurities associated with the synthesis and degradation of Chlorthalidone have been identified. The European Pharmacopoeia (EP) lists specific impurities that must be controlled. Key impurities include:
-
Impurity B (Chlorthalidone Related Compound A): 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid. This is a significant process-related impurity.
-
Impurity G: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. This is another process-related impurity.[1][2][3][4]
-
Process Intermediate Stage II: 3-(4-chlorophenyl)isoindolin-1-one.
-
Process Intermediate Stage III: 3-(4-chlorophenyl)-5-sulfonamide isoindoline-1-one.
-
Degradation Products: Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various degradation products.[5][6]
Chromatographic Methods and Quantitative Data
Several reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated for the separation of Chlorthalidone and its impurities. Below are summaries of quantitative data from representative methods.
Method 1: RP-HPLC for Process-Related Impurities
This method is suitable for the quantification of pharmacopoeia-listed and in-house process-related impurities.[7][8][9][10]
Table 1: Chromatographic Conditions for Method 1
| Parameter | Value |
| Column | C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (65:35 v/v) |
| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (50:50 v/v) |
| Gradient | See Table 2 |
| Flow Rate | 1.4 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Program for Method 1
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 100 | 0 |
| 16.0 | 100 | 0 |
| 21.0 | 0 | 100 |
| 50.0 | 0 | 100 |
| 52.0 | 100 | 0 |
| 60.0 | 100 | 0 |
Table 3: Quantitative Data for Chlorthalidone and Process-Related Impurities (Method 1)
| Compound | RRT | LOD (µg/mL) | LOQ (µg/mL) |
| Chlorthalidone | 1.00 | - | - |
| Impurity J | 0.9 | - | - |
| Intermediate Stage II | - | 0.75 | 2.1 |
| Intermediate Stage III | - | 0.75 | 2.1 |
RRT: Relative Retention Time LOD: Limit of Detection LOQ: Limit of Quantification
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Chlorthalidone from its degradation products formed under various stress conditions.[5][6]
Table 4: Chromatographic Conditions for Method 2
| Parameter | Value |
| Column | Agilent C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Methanol (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 20 µL |
Table 5: Retention Times of Chlorthalidone and Degradation Products (Method 2)
| Condition | Compound | Retention Time (min) |
| Unstressed | Chlorthalidone | 2.79 |
| Acid Degradation | Degradation Product 1 | Not specified |
| Degradation Product 2 | Not specified | |
| Alkali Degradation | Degradation Product | Not specified |
| Oxidative Degradation | Degradation Product | Not specified |
Table 6: Quantitative Data for Chlorthalidone (Method 2)
| Parameter | Value |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.990 |
| LOD | 0.40 µg/mL |
| LOQ | 1.20 µg/mL |
Method 3: UPLC Method for Rapid Analysis
An ultra-performance liquid chromatography (UPLC) method allows for a much faster analysis time.
Table 7: Chromatographic Conditions for a UPLC Method
| Parameter | Value |
| Column | Not specified |
| Mobile Phase | Not specified |
| Flow Rate | Not specified |
| Detection | Not specified |
Table 8: Retention Times for a UPLC Method
| Compound | Retention Time (min) |
| Chlorthalidone | 1.89 |
| Losartan Potassium | 0.72 |
Table 9: Quantitative Data for Chlorthalidone (UPLC Method)
| Parameter | Value |
| Linearity Range | 3.125 - 31.25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 71 ng/mL |
| LOQ | 217 ng/mL |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Process-Related Impurities (Based on Method 1)
-
Preparation of Mobile Phase A: Prepare a 10 mM solution of diammonium hydrogen orthophosphate and adjust the pH to 5.5 with phosphoric acid. Mix with methanol in a 65:35 (v/v) ratio. Filter and degas.
-
Preparation of Mobile Phase B: Prepare a 10 mM solution of diammonium hydrogen orthophosphate and adjust the pH to 5.5 with phosphoric acid. Mix with methanol in a 50:50 (v/v) ratio. Filter and degas.
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of Chlorthalidone and its impurity reference standards in the diluent (Buffer:Methanol:Sodium Hydroxide solution at a 50:48:2 ratio) to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh and dissolve the Chlorthalidone API or tablet powder in the diluent to obtain a final concentration of approximately 1000 µg/mL.
-
Chromatographic Analysis: Set up the HPLC system according to the conditions in Table 1 and the gradient program in Table 2. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify the peaks of Chlorthalidone and its impurities based on their retention times. Calculate the amount of each impurity using the peak areas and the concentration of the standard solutions.
Protocol 2: Forced Degradation Studies (Based on Method 2)
-
Acid Degradation: Dissolve 1 mg/mL of Chlorthalidone in 0.1 M HCl and heat at 80°C for 60 minutes.[5]
-
Alkali Degradation: Dissolve 1 mg/mL of Chlorthalidone in 0.1 M NaOH and heat at 80°C for 30 minutes.
-
Oxidative Degradation: Dissolve 1 mg/mL of Chlorthalidone in 30% H₂O₂ and keep at room temperature for 48 hours.[5]
-
Thermal Degradation: Expose a thin layer of Chlorthalidone powder to 80°C in a hot air oven for 24 hours.[5]
-
Photolytic Degradation: Expose a thin layer of Chlorthalidone powder to direct sunlight for 7 days.[5]
-
Sample Preparation for Analysis: After degradation, neutralize the acidic and alkaline samples. Dilute all samples appropriately with the mobile phase to a final concentration of about 10 µg/mL.
-
Chromatographic Analysis: Analyze the stressed samples using the HPLC conditions described in Table 4.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Workflow for Method Development and Validation
The following diagram illustrates the logical workflow for the development and validation of a chromatographic method for Chlorthalidone and its impurities.
Caption: Workflow for Chromatographic Method Development.
Conclusion
The successful chromatographic separation of Chlorthalidone from its process-related impurities and degradation products is crucial for ensuring the quality and safety of the final drug product. The HPLC and UPLC methods outlined in this application note provide robust and reliable approaches for the analysis of Chlorthalidone. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Chlorthalidone. It is recommended to validate the chosen method according to the specific laboratory conditions and regulatory requirements.
References
- 1. Chlorthalidone Impurity G | 16289-13-7 | Benchchem [benchchem.com]
- 2. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Chlortalidone EP impurity G | 16289-13-7 [chemicea.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Minimizing on-column degradation of Chlorthalidone Impurity G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Chlorthalidone Impurity G during HPLC analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of Chlorthalidone and its impurities.
Issue 1: Appearance of new, unexpected peaks or a rising baseline during the analysis of this compound.
This could be an indication of on-column degradation of the impurity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mobile Phase pH | Chlorthalidone is susceptible to degradation in both acidic and alkaline conditions.[1][2][3] The pH of the mobile phase might be promoting the degradation of Impurity G. | Optimize the mobile phase pH to a neutral or near-neutral range (e.g., pH 6.0-7.0) to minimize degradation. |
| Column Temperature | Elevated column temperatures can accelerate chemical reactions, including degradation.[4] | Reduce the column temperature. An optimal starting point is ambient temperature, which can be further lowered if degradation persists. |
| Active Sites on Column | The stationary phase, particularly exposed silanol groups on silica-based columns, can have active sites that catalyze degradation.[5] | Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a competing base or acid modifier to the mobile phase can also help passivate active sites.[6] |
| Metal Contamination | Trace metal ions in the HPLC system (from stainless steel components like frits and tubing) can induce degradation of pharmaceutical compounds.[7] | Use a column with titanium or PEEK frits. Consider adding a chelating agent like EDTA to the mobile phase to sequester metal ions.[6] |
| Residence Time on Column | Longer analysis times expose the analyte to potentially degradative conditions on the column for an extended period.[5][8] | Increase the flow rate or use a shorter column to reduce the analysis time. |
Issue 2: Poor peak shape (tailing or fronting) for this compound.
Poor peak shape can sometimes be a precursor to observing degradation, as it may indicate undesirable interactions with the stationary phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Silanol groups on the column can interact with polar functional groups on the analyte, leading to peak tailing.[6] | Use a highly end-capped column or a mobile phase with a competing base (e.g., triethylamine) to block silanol interactions. Adjusting the mobile phase pH can also help. |
| Sample Overload | Injecting too much sample can lead to peak fronting.[6] | Reduce the concentration of the sample being injected. |
| Inappropriate Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6] | Dissolve the sample in the mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine, is a potential impurity found in commercial preparations of Chlorthalidone.[9][10][11]
Q2: Under what conditions is Chlorthalidone known to degrade?
A2: Forced degradation studies have shown that Chlorthalidone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][12] It is more stable under neutral, thermal, and photolytic stress.[1][2]
Q3: How can I prevent on-column degradation of this compound?
A3: To minimize on-column degradation, consider the following:
-
Optimize Mobile Phase pH: Maintain a pH where the impurity is most stable, likely in the neutral range.
-
Control Temperature: Use a lower column temperature.
-
Select an Inert Column: Employ a highly end-capped column or one with a more inert stationary phase.
-
Minimize Metal Contamination: Use biocompatible HPLC systems and components (PEEK, titanium).
-
Reduce Analysis Time: Use a higher flow rate or a shorter column.
Q4: What are the typical HPLC conditions for Chlorthalidone analysis?
A4: Several RP-HPLC methods have been developed. Common conditions include:
-
Mobile Phase: Mixtures of buffers (e.g., phosphate buffer) and organic solvents (e.g., methanol, acetonitrile) are common.[3][13][14][16]
-
Detection: UV detection is typically performed at wavelengths around 220 nm, 230 nm, 241 nm, or 275 nm.[1][3][13][15]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Chlorthalidone and its Impurities
This protocol is a general starting point based on published methods and can be optimized to minimize degradation of Impurity G.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][14] |
| Mobile Phase | Isocratic elution with a mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 6.8 with dilute KOH) and Methanol (50:50, v/v)[13] |
| Flow Rate | 1.0 mL/min[1][13][14] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm[13] |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.[17] |
Visualizations
Caption: Troubleshooting workflow for on-column degradation.
Caption: General experimental workflow for HPLC analysis.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-Column Degradation (continue from 11-29-2004) - Chromatography Forum [chromforum.org]
- 9. This compound | 16289-13-7 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. ijarmps.org [ijarmps.org]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Chlorthalidone Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Chlorthalidone and its impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Chlorthalidone impurities, with a focus on matrix effects.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| ME-CTL-001 | Poor peak shape (tailing, fronting, or splitting) for Chlorthalidone or its impurities. | 1. Matrix Overload: High concentrations of matrix components co-eluting with the analytes can distort peak shape. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: pH or organic composition of the mobile phase may not be optimal for the analytes. | 1. Dilute the Sample: A simple dilution can often reduce matrix overload. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Column Flushing: Implement a robust column washing step after each run. 4. Optimize Mobile Phase: Adjust the pH or gradient profile to improve peak shape. |
| ME-CTL-002 | Inconsistent or non-reproducible analyte response (ion suppression or enhancement). | 1. Variable Matrix Composition: Differences in the biological matrix between samples. 2. Co-elution of Interfering Substances: Endogenous matrix components (e.g., phospholipids) or exogenous substances (e.g., dosing vehicles) can interfere with analyte ionization.[1] 3. Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering components. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Chlorthalidone-d4 is commercially available and can effectively compensate for variability in matrix effects.[2] 2. Optimize Chromatography: Modify the LC gradient to separate the analytes from the ion-suppressing regions of the chromatogram. A post-column infusion experiment can identify these regions. 3. Enhance Sample Preparation: Switch from protein precipitation to LLE or SPE for a cleaner extract. |
| ME-CTL-003 | Low analyte recovery. | 1. Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting Chlorthalidone and its impurities. 2. Analyte Adsorption: Analytes may adsorb to plasticware or the LC system. 3. Significant Ion Suppression: Severe matrix effects can lead to a perceived low recovery due to signal loss. | 1. Optimize Extraction Parameters: Adjust the pH and solvent composition for LLE or select a more appropriate sorbent and elution solvent for SPE. 2. Use Low-Binding Consumables: Employ low-adsorption vials and plates. 3. Assess Matrix Effect and Recovery Separately: Use a post-extraction spike experiment to differentiate between recovery losses and matrix effects. |
| ME-CTL-004 | High background noise or unexpected peaks in the chromatogram. | 1. Contamination: Contaminants from solvents, reagents, or labware. 2. Matrix Components: A complex matrix can contribute to a high chemical background. 3. Carryover: Residual analyte from a previous high-concentration sample. | 1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. Implement a Divert Valve: Divert the flow to waste during the initial and final stages of the chromatographic run to avoid introducing highly polar or non-polar matrix components into the mass spectrometer.[3] 3. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of LC-MS/MS analysis of Chlorthalidone?
Matrix effects are the alteration of the ionization efficiency of Chlorthalidone and its impurities by co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4]
2. What are the common sources of matrix effects in Chlorthalidone analysis?
Common sources include:
-
Endogenous components from the biological matrix, such as phospholipids, salts, and proteins.[1][5]
-
Exogenous substances like anticoagulants, dosing vehicles, and contaminants from collection tubes or processing equipment.[5]
-
Process-related impurities and degradation products of Chlorthalidone that may have different ionization efficiencies.[4]
3. How can I qualitatively assess if my analysis is affected by matrix effects?
A post-column infusion (PCI) experiment is a powerful qualitative tool.[6] In this technique, a constant flow of a solution containing Chlorthalidone is introduced into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any dip or rise in the constant baseline signal of Chlorthalidone indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.
4. How can I quantitatively measure the extent of matrix effects?
The post-extraction spike method is the "gold standard" for quantitative assessment.[5][6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas is known as the Matrix Factor (MF) .[4]
-
Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
For a robust method, the MF should ideally be between 0.8 and 1.2.[5]
5. Which sample preparation technique is best for minimizing matrix effects for Chlorthalidone and its impurities?
The choice of sample preparation technique significantly impacts the extent of matrix effects. While there is a lack of direct quantitative comparison in the literature specifically for Chlorthalidone impurities, the general consensus for minimizing matrix effects is as follows:
-
Protein Precipitation (PPT): This is the simplest but least effective method for removing matrix components, often resulting in significant ion suppression, particularly from phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. For Chlorthalidone, a moderately polar compound, LLE can be an effective strategy.[8]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[9] By selecting an appropriate sorbent and optimizing the wash and elution steps, a high degree of selectivity can be achieved.
Quantitative Comparison of Sample Preparation Techniques (General Data)
While specific data for Chlorthalidone is limited, the following table summarizes the general effectiveness of these techniques in reducing matrix effects, based on studies of other small molecules in plasma.
| Sample Preparation Technique | Typical Matrix Effect Reduction | Analyte Recovery | Complexity |
| Protein Precipitation (PPT) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | Good to High | High |
6. How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A SIL-IS, such as Chlorthalidone-d4, is the ideal internal standard.[2] It co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.
7. What are the known impurities of Chlorthalidone?
The European Pharmacopoeia (EP) lists several impurities for Chlorthalidone. It is crucial to monitor these to ensure the quality and safety of the drug substance and product. A list of some key impurities is provided below.
| Impurity Name | Common Designation |
| 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid | Chlorthalidone Impurity B |
| Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate | Chlorthalidone Impurity C |
| 2-Chloro-5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonamide | Chlorthalidone Impurity A |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion (PCI)
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system with a T-connector
-
Syringe pump
-
Standard solution of Chlorthalidone (and/or key impurities) in mobile phase (e.g., 100 ng/mL)
-
Prepared blank matrix extract (using your current sample preparation method)
-
Neat solvent (e.g., mobile phase initial conditions)
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions for Chlorthalidone analysis.
-
Install a T-connector between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.
-
Use a syringe pump to deliver the Chlorthalidone standard solution at a low, constant flow rate (e.g., 10 µL/min) into the T-connector.
-
Allow the system to equilibrate until a stable baseline signal for the Chlorthalidone MRM transition is observed.
-
Inject a volume of neat solvent and record the chromatogram. This will serve as your reference baseline.
-
Inject the same volume of the blank matrix extract.
-
Monitor the Chlorthalidone MRM transition.
-
Analysis: Compare the chromatogram from the blank matrix injection to the reference baseline. Any significant and reproducible deviation (dip or peak) in the baseline indicates a region of matrix effect.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To calculate the Matrix Factor (MF) for Chlorthalidone and its impurities.
Materials:
-
Validated LC-MS/MS method for Chlorthalidone and its impurities
-
Blank biological matrix from at least six different sources
-
Standard stock solutions of Chlorthalidone and its impurities
-
Neat solvent (e.g., mobile phase or reconstitution solvent)
Procedure:
-
Prepare Set A (Neat Solution): Prepare a solution of Chlorthalidone and its impurities in the neat solvent at two concentration levels (low and high QC).
-
Prepare Set B (Post-Extraction Spike): a. Process blank matrix from each of the six sources using your established sample preparation method. b. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the standard solutions to achieve the same final concentrations as in Set A.
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for each analyte.
-
Calculation: a. Calculate the average peak area for each analyte in Set A (AreaNeat). b. For each of the six matrix sources in Set B, calculate the Matrix Factor (MF): MF = AreaPost-Spike / AreaNeat c. Calculate the mean MF and the coefficient of variation (%CV) for the six matrix sources.
Acceptance Criteria (as per regulatory guidelines): The %CV of the internal standard-normalized matrix factor across the different matrix sources should not be greater than 15%.[10]
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: Decision tree for mitigating ion suppression.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. wjpps.com [wjpps.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimization of Mobile Phase for Separation of Chlorthalidone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Chlorthalidone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic techniques used for separating Chlorthalidone isomers?
A1: Several chromatographic techniques have been successfully employed for the separation of Chlorthalidone enantiomers. These include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Thin-Layer Chromatography (TLC), and Capillary Electrochromatography (CEC).[1][2][3][4] The choice of technique often depends on the available instrumentation, desired analysis speed, and scale of separation (analytical vs. preparative).
Q2: What are the key factors to consider when optimizing the mobile phase for Chlorthalidone isomer separation?
A2: The critical factors for successful chiral separation of Chlorthalidone include the choice of the chiral selector, the composition of the mobile phase (including organic modifiers, buffers, and additives), the pH of the mobile phase, and the column temperature.[1][5][6] Proper optimization of these parameters is essential to achieve baseline separation with good resolution and peak shape.
Q3: What types of chiral selectors are effective for Chlorthalidone separation?
A3: Cyclodextrins and their derivatives have proven to be effective chiral selectors for the enantioseparation of Chlorthalidone.[1][5][6] These can be used either as a chiral additive in the mobile phase with an achiral stationary phase (e.g., C18) or immobilized on the stationary phase to create a chiral stationary phase (CSP).[1][5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are also widely used for their broad applicability in separating structurally diverse compounds.[7]
Q4: Can you provide examples of successful mobile phase compositions for HPLC separation of Chlorthalidone isomers?
A4: Yes, several mobile phase compositions have been reported to successfully resolve Chlorthalidone enantiomers. The optimal composition is dependent on the stationary phase used. For a detailed comparison, please refer to the data tables below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral selector.- Incorrect mobile phase composition (e.g., wrong organic modifier, unsuitable pH).- Insufficient concentration of the chiral additive in the mobile phase.- Incompatible stationary phase. | - Switch to a different type of chiral stationary phase (e.g., polysaccharide-based vs. cyclodextrin-based).- If using a chiral additive, ensure it is compatible with the stationary phase and analytes.- Systematically vary the ratio of the organic modifier to the aqueous phase.- Adjust the pH of the mobile phase; for Chlorthalidone, acidic pH is often effective.- Increase the concentration of the chiral additive in the mobile phase incrementally. |
| Poor peak shape (e.g., tailing, fronting) | - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Add a competing amine (e.g., triethylamine, diethylamine) to the mobile phase to mask active silanol groups on the stationary phase.- Optimize the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Long retention times | - Mobile phase is too weak (insufficient organic modifier).- Low flow rate.- Low column temperature. | - Increase the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.- Increase the flow rate, but monitor the effect on resolution and backpressure.- Increase the column temperature; this can also improve peak shape and efficiency. |
| Irreproducible retention times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in column temperature. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a guard column to protect the analytical column.- Employ a column thermostat to maintain a constant temperature. |
| High backpressure | - High flow rate.- Blockage in the column or system.- Mobile phase viscosity is too high. | - Reduce the flow rate.- Filter the mobile phase and samples before use.- Consider using a mobile phase with a lower viscosity (e.g., acetonitrile instead of methanol). |
Experimental Protocols & Data
Table 1: HPLC Mobile Phase Compositions for Chlorthalidone Isomer Separation
| Stationary Phase | Mobile Phase Composition | Flow Rate | Detection | Reference |
| Kromosil TBB (150 x 4.6mm, 5µm) | n-hexane:2-propanol:acetic acid:triethylamine (92:8:0.3:0.01 v/v) | 1.2 mL/min | 260 nm | [3] |
| C18 LiChrospher (125 x 4 mm I.D.) | Methanol:0.1 M phosphate buffer, pH 4 (25:75 v/v) containing 2% triethylamine and 12.5 mM β-cyclodextrin | 0.8 mL/min | 230 nm | [5] |
| Lux-Cellulose 2 | Hexane:ethanol:diethylamine:trifluoroacetic acid (60:40:0.2:0.1 v/v/v/v) | 1 mL/min | 230 nm | [1] |
| Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | 0.02 M ammonium phosphate buffer (pH 5.5):acetonitrile:methanol (40:40:20 v/v/v) | 1 mL/min | 220 nm | [8] |
Table 2: SFC and CEC Conditions for Chlorthalidone Isomer Separation
| Technique | Stationary Phase | Mobile Phase/Buffer | Other Conditions | Reference |
| Supercritical Fluid Chromatography (SFC) | Chiralpak AD | CO2:Methanol (50:50 v/v) | Temperature: 40°C, Backpressure: 120 bar, Flow rate: 4.0 mL/min | [1] |
| Capillary Electrochromatography (CEC) | Achiral stationary phase | 33 mM Hydroxypropyl-β-cyclodextrin in 84:16 (v/v) phosphate buffer:acetonitrile | Applied voltage: 25 kV, Detection: 220 nm | [4][9] |
Detailed Methodologies
Method 1: Chiral HPLC with Normal Phase Chromatography
-
Column: Kromosil TBB chiral stationary phase (150 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in the ratio of 92:8:0.3:0.01 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 260 nm.
-
Procedure:
-
Prepare the mobile phase by accurately mixing the components.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the Chlorthalidone sample in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto the column.
-
Monitor the separation at 260 nm. The enantiomers should be well-resolved.[3]
-
Method 2: Chiral HPLC with Reversed-Phase Chromatography and a Chiral Additive
-
Column: C18 LiChrospher (125 x 4 mm I.D.).
-
Mobile Phase: A 25:75 (v/v) mixture of methanol and 0.1 M phosphate buffer (pH 4), containing 2% triethylamine (v/v) and 12.5 mM β-cyclodextrin.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 230 nm.
-
Procedure:
-
Prepare the phosphate buffer and adjust the pH to 4.
-
Add the specified amounts of triethylamine and β-cyclodextrin to the buffer.
-
Prepare the final mobile phase by mixing the modified buffer with methanol.
-
Equilibrate the C18 column with the prepared mobile phase.
-
Inject the Chlorthalidone sample.
-
Detect the separated isomers at 230 nm.[5]
-
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. jchr.org [jchr.org]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separation of chlorthalidone enantiomers using beta-cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. eijppr.com [eijppr.com]
- 8. ijarmps.org [ijarmps.org]
- 9. researchgate.net [researchgate.net]
Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of Chlorthalidone and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution between Chlorthalidone Impurity G and other process-related and degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound from other related substances?
A1: The primary challenge is achieving baseline resolution between Impurity G and other structurally similar impurities, as well as the active pharmaceutical ingredient (API), Chlorthalidone. Co-elution or partial co-elution is a frequent issue, leading to inaccurate quantification. Other common problems include poor peak shape (tailing or fronting), long run times, and insufficient sensitivity for detecting impurities at required levels (e.g., 0.1%).
Q2: Which type of HPLC column is most effective for this separation?
A2: Reversed-phase columns are the standard for this analysis. Several studies have demonstrated good separation using C8 and C18 columns.[1][2][3] The choice between C8 and C18 will depend on the specific impurity profile of the sample. A C18 column generally provides greater retention and may offer better resolution for closely eluting polar impurities, while a C8 column can be advantageous for reducing run times.
Q3: How does the mobile phase composition affect the resolution?
A3: The mobile phase composition, including the organic modifier, pH, and buffer type, is critical for optimizing resolution.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure compared to methanol.[4] The ratio of the organic modifier to the aqueous phase directly impacts the retention times and selectivity of the separation.
-
pH: The pH of the mobile phase buffer can significantly alter the ionization state of Chlorthalidone and its impurities, thereby affecting their retention and the overall selectivity. A pH of around 4.0 to 5.5 is often used.[1][2][5]
-
Buffer: Phosphate buffers are frequently employed to control the pH and improve peak shape.[1][2][5] The buffer concentration should be sufficient to maintain a stable pH without causing precipitation.
Q4: Should I use an isocratic or gradient elution method?
A4: Both isocratic and gradient elution methods have been successfully developed for Chlorthalidone impurity analysis.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and more robust.[2] It is suitable if all impurities can be resolved within a reasonable timeframe.
-
Gradient elution , where the mobile phase composition changes during the run, is more powerful for separating complex mixtures with a wide range of polarities.[1][5] It can effectively resolve early-eluting polar impurities from late-eluting non-polar impurities while minimizing the total run time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution Between this compound and an Adjacent Peak
Initial Assessment Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Corrective Actions:
-
Modify Mobile Phase Composition:
-
Adjust Organic Content: A small decrease (1-5%) in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation between closely eluting peaks.
-
Change Organic Solvent: If using methanol, switching to acetonitrile (or vice-versa) can alter the selectivity of the separation due to different solvent properties.
-
Adjust pH: A slight adjustment of the mobile phase pH (e.g., ± 0.2 units) can change the ionization of the analytes and improve resolution. Ensure the new pH is within the stable range for your column.
-
-
Optimize Gradient Profile (for gradient methods):
-
Decrease Gradient Slope: A shallower gradient around the elution time of Impurity G will increase the separation window for it and adjacent peaks.
-
Introduce an Isocratic Hold: Incorporate a short isocratic hold in the gradient program at a mobile phase composition just prior to the elution of the critical pair.
-
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. For example, reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., switching from a C18 to a C8 or a phenyl-hexyl column) to exploit different separation mechanisms.
Issue 2: Peak Tailing for Chlorthalidone or its Impurities
Troubleshooting Logic
Caption: Logic for diagnosing and resolving peak tailing.
Corrective Actions:
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, leading to active sites that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.
-
Adjust Mobile Phase pH: Peak tailing for basic compounds like Chlorthalidone can occur due to interactions with acidic silanol groups on the silica support. Ensure the mobile phase pH is controlled by a buffer to suppress silanol ionization. A pH between 3 and 5 is generally effective.
-
Check for Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of the sample solution.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are less prone to silanol interactions and often yield better peak shapes for basic analytes.
Data and Methodologies
The following tables summarize chromatographic conditions from various published methods that can serve as starting points for your experiments.
Table 1: Comparative Chromatographic Conditions
| Parameter | Method 1[1][6] | Method 2[2] | Method 3[5] |
| Column | Zorbax RX C8 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (65:35 v/v) | Phosphate buffer (pH 4.0) | 0.025M KH2PO4 + 0.0027M 1-hexane sulphonic acid sodium salt + 1 mL TEA (pH 4.5) |
| Mobile Phase B | 10 mM Diammonium hydrogen orthophosphate (pH 5.5) : Methanol (50:50 v/v) | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (80:20 Buffer:ACN) | Gradient |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection | 220 nm | 225 nm | 290 nm |
| Column Temp. | 40°C | Not Specified | 25°C |
Detailed Experimental Protocols
Protocol 1: Gradient RP-HPLC Method (Based on Method 1)
This protocol is designed for the separation of Chlorthalidone and its process-related impurities.
-
Preparation of Mobile Phase A:
-
Dissolve an appropriate amount of diammonium hydrogen orthophosphate in water to make a 10 mM solution.
-
Adjust the pH to 5.5 using dilute phosphoric acid.
-
Mix this buffer with methanol in a 65:35 (v/v) ratio.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Preparation of Mobile Phase B:
-
Mix the 10 mM diammonium hydrogen orthophosphate buffer (pH 5.5) with methanol in a 50:50 (v/v) ratio.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: Zorbax RX C8 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B.
-
Implement a linear gradient to increase the percentage of Mobile Phase B to elute all impurities and the API.
-
Include a column wash with a high percentage of Mobile Phase B at the end of the run.
-
Equilibrate the column with the initial mobile phase composition before the next injection.
-
-
-
Sample Preparation:
-
Prepare a stock solution of the Chlorthalidone sample in a suitable diluent (e.g., a mixture of buffer and methanol).
-
Dilute to the final target concentration for analysis.
-
Protocol 2: Isocratic RP-HPLC Method (Based on Method 2)
This protocol offers a simpler, isocratic approach for the analysis.
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer and adjust the pH to 4.0 with phosphoric acid.
-
Mix the phosphate buffer with acetonitrile in an 80:20 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: Ensure the run time is sufficient to elute all components of interest.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Disclaimer: These protocols are intended as a starting point. Method optimization and validation are required for specific applications.
References
- 1. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. A sustainable HPLC method coupled with diode array detection for versatile quantification of telmisartan, chlorthalidone and amlodipine in a fixed-dose antihypertensive formulation and dissolution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorthalidone Impurity G Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlorthalidone Impurity G in solution. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, chemically known as 3-(3,4-dichlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one, is a potential process-related impurity found in commercial preparations of Chlorthalidone.[1][2] Understanding its stability is crucial for ensuring the quality, safety, and efficacy of Chlorthalidone drug products. Instability of the impurity can lead to the formation of new, potentially toxic degradation products and can impact the accuracy of analytical measurements.
Q2: What are the typical solvents used for dissolving this compound?
Based on available data, this compound is soluble in various organic solvents. The solubility has been reported as follows:
Methanol is also commonly used as a solvent for Chlorthalidone and its impurities in analytical methods.[3][4]
Q3: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in the public domain, inferences can be drawn from forced degradation studies of the parent drug, Chlorthalidone. Chlorthalidone is known to degrade under acidic, alkaline, and oxidative conditions.[5][6][7][8] Given the structural similarities, it is plausible that Impurity G would also be susceptible to hydrolysis under acidic and basic conditions and may degrade in the presence of oxidizing agents.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for monitoring the stability of this compound.[9][10] Such a method should be able to separate Impurity G from Chlorthalidone, other related impurities, and any potential degradation products.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks appearing in the chromatogram over time. | Degradation of this compound. | - Prepare fresh solutions daily. - Store stock solutions at a low temperature (e.g., 2-8°C) and protect from light.[12] - Evaluate the pH of your solution; adjust to a more neutral pH if possible, as extreme pH can accelerate degradation.[5][6] - Degas your solvents to prevent oxidative degradation. |
| Decreasing peak area of Impurity G in subsequent analyses. | Adsorption of the analyte to the container surface or instability. | - Use silanized glassware to minimize adsorption. - Confirm the stability of the solution by performing a time-course study. - Ensure the solution is fully dissolved and homogenous before each injection. |
| Poor peak shape or resolution. | Inappropriate chromatographic conditions. | - Optimize the mobile phase composition, pH, and gradient. A common mobile phase for Chlorthalidone and its impurities involves a mixture of a buffer (e.g., phosphate buffer at pH 3.0 or 5.5) and organic solvents like methanol and acetonitrile.[5][7][9] - Select a suitable column, such as a C8 or C18 column.[7][9] - Adjust the column temperature and flow rate. |
| Inconsistent results between experiments. | Variability in sample preparation or experimental conditions. | - Standardize all experimental parameters, including solvent preparation, solution concentrations, and storage conditions. - Use a validated analytical method.[10] - Ensure all equipment is properly calibrated. |
Experimental Protocols
General Protocol for a Solution Stability Study of this compound
This protocol outlines a general approach for assessing the stability of this compound in a specific solvent or solution.
1. Materials:
-
This compound reference standard
-
High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or a specific buffer)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Validated stability-indicating HPLC method
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure the impurity is completely dissolved. Sonication may be used if necessary.
3. Stability Study Conditions:
-
Transfer aliquots of the stock solution into separate, tightly sealed vials.
-
Store the vials under different conditions, for example:
-
Room temperature (e.g., 25°C)
-
Refrigerated (e.g., 2-8°C)
-
Protected from light (wrapped in aluminum foil)
-
Exposed to ambient light
-
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of Impurity G remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any major degradation products if possible.
Visualizations
Caption: Workflow for a solution stability study of this compound.
Caption: A logical flow for troubleshooting stability issues of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. CAS 16289-13-7 Chlorthalidone EP impurity G Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
Technical Support Center: Method Robustness for Chlorthalidone Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Chlorthalidone impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing in Chlorthalidone impurity analysis?
A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories and instruments. For Chlorthalidone impurity analysis, this ensures consistent and accurate quantification of impurities, even with minor fluctuations in experimental conditions.
Q2: Which regulatory guideline should be followed for robustness testing?
A2: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the globally recognized standard for analytical method validation, including robustness testing.[1][2][3]
Q3: What are the typical parameters to vary during robustness testing for an HPLC method for Chlorthalidone impurities?
A3: Common parameters to intentionally vary include the pH of the mobile phase buffer, mobile phase composition (e.g., percentage of organic solvent), flow rate, and detection wavelength.[4][5][6] Temperature fluctuations and variations between different columns or instruments can also be assessed.[2]
Q4: My robustness study shows significant changes in impurity peak resolution. What could be the cause?
A4: Significant changes in peak resolution when varying method parameters suggest that the method is not robust. The most likely causes are variations in the mobile phase pH or composition, which can alter the ionization state of Chlorthalidone and its impurities, thereby affecting their retention and separation.[7] To troubleshoot, consider widening the separation window between critical peak pairs or optimizing the mobile phase to be less sensitive to minor variations.
Q5: During forced degradation studies for Chlorthalidone, under which conditions is degradation expected?
A5: Chlorthalidone is known to degrade significantly under acidic, alkaline, and oxidative conditions.[7][8][9][10][11] It is generally stable under wet heat, dry heat, and photolytic stress.[7][8] Understanding these degradation pathways is crucial for developing a stability-indicating method where degradation products do not interfere with the quantification of other impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Shift in Retention Time of Impurities | - Variation in mobile phase composition or pH.- Fluctuation in column temperature.- Change in flow rate. | - Ensure precise and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Verify the HPLC pump is delivering a consistent flow rate. |
| Poor Resolution Between Chlorthalidone and an Impurity | - The method is not optimized for the specific impurity.- Small variations in mobile phase pH or organic content are impacting selectivity. | - Re-evaluate the mobile phase composition and pH to improve separation.- Consider a different stationary phase (column) with alternative selectivity.- Adjust the gradient slope in a gradient elution method. |
| Inconsistent Peak Areas for Impurities | - Instability of the sample or standard solutions.- Variation in injection volume.- Detector wavelength is not at the absorbance maximum of the impurity. | - Prepare fresh solutions and investigate their stability over time.- Ensure the autosampler is functioning correctly and the injection loop is completely filled.- Verify the detection wavelength is optimal for all impurities of interest. |
| Appearance of New, Unidentified Peaks | - Contamination of the mobile phase, diluent, or sample.- Degradation of the sample after preparation.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases.- Analyze samples promptly after preparation or store them under proven stable conditions.- Implement a robust needle wash program on the autosampler. |
Experimental Protocols
Protocol: Robustness Testing for Chlorthalidone Impurity Analysis by RP-HPLC
This protocol outlines a typical robustness study for a validated RP-HPLC method for Chlorthalidone and its impurities.
1. Objective: To assess the reliability of the analytical method by evaluating its performance under small, deliberate variations of key chromatographic parameters.
2. Materials:
-
Chlorthalidone reference standard
-
Known Chlorthalidone impurity reference standards
-
HPLC grade solvents (e.g., methanol, acetonitrile)
-
Reagents for buffer preparation (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Validated RP-HPLC method and system
3. Standard Chromatographic Conditions (Example):
-
Mobile Phase: Methanol:Acetonitrile:20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v/v)[7][10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
4. Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Phase % | 40% (Methanol + Acetonitrile) | 38% | 42% |
| Wavelength | 241 nm | 239 nm | 243 nm |
5. Experimental Procedure:
-
Prepare a system suitability solution containing Chlorthalidone and all known impurities.
-
Prepare test solutions of Chlorthalidone spiked with impurities at a specified concentration (e.g., at the reporting threshold).
-
Set up the HPLC system with the nominal chromatographic conditions and perform a system suitability check. The results must meet the pre-defined acceptance criteria of the validated method.
-
Inject the test solution under the nominal conditions.
-
Modify one parameter at a time as per the table above (e.g., change the flow rate to 0.9 mL/min) while keeping all other parameters at their nominal values.
-
For each condition, inject the test solution in triplicate.
-
Record the retention times, peak areas, and resolution between critical peak pairs for Chlorthalidone and its impurities.
6. Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas for each impurity should be within a pre-defined limit (e.g., < 5.0%).
-
System suitability parameters (e.g., resolution, tailing factor) should remain within the limits defined in the validated method.
-
There should be no significant change in the elution order of the peaks.
Visualizations
Caption: Workflow for robustness testing of an analytical method.
Caption: Relationship between varied parameters and performance indicators.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarmps.org [ijarmps.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating unexpected peaks in Chlorthalidone impurity profiling
Technical Support Center: Chlorthalidone Impurity Profiling
Welcome to the technical support center for Chlorthalidone impurity profiling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common and unexpected issues during their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: An unexpected peak has appeared in my Chlorthalidone chromatogram. What are the initial troubleshooting steps?
The appearance of an unexpected peak can be attributed to several factors, including the sample, the mobile phase, or the HPLC system itself. A systematic approach is crucial for efficient troubleshooting.
Initial Steps:
-
Inject a Blank: Run a blank injection (using your sample solvent) to determine if the peak originates from the solvent or system contamination. If the peak is present in the blank, the issue lies with the system or mobile phase.[1]
-
Check the Mobile Phase: Ensure the mobile phase is correctly prepared with high-purity, HPLC-grade reagents. Contaminants in solvents or buffer salts are a common source of extraneous peaks, often referred to as "ghost peaks."[1][2]
-
Review Sample Preparation: Verify that the sample was dissolved in a solvent compatible with the mobile phase. Using a sample solvent that is much stronger than the mobile phase can cause peak distortion or splitting.[3]
-
Investigate Carryover: If the unexpected peak has the same retention time as an analyte from a previous injection, it may be due to sample carryover.[3] Perform several blank injections with a strong solvent (like 100% organic modifier) to flush the injector and column.[3]
The following workflow provides a logical sequence for troubleshooting unexpected peaks.
Q2: What are the known impurities of Chlorthalidone listed in major pharmacopoeias?
Chlorthalidone impurities can originate from the synthesis process, degradation of the drug substance, or storage.[4][5] The European Pharmacopoeia (EP) lists several specified impurities for Chlorthalidone.[4][] These are crucial for quality control and ensuring the safety and efficacy of the final drug product.
Table 1: Known Chlorthalidone Impurities (European Pharmacopoeia)
| Impurity Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| Impurity A | 345930-32-7 | C₁₄H₉ClO₆S | Synthesis-related impurity.[][7] |
| Impurity B | 5270-74-6 | C₁₄H₁₀ClNO₅S | Also known as Chlorthalidone Related Compound A (USP).[][7][8] |
| Impurity C | 92874-73-2 | --- | Process-related impurity.[4][5][] |
| Impurity D | 1369995-36-7 | C₁₆H₁₅ClN₂O₄S | Process-related impurity.[4][][7] |
| Impurity E | 82875-49-8 | --- | Process-related impurity.[4][5][] |
| Impurity F | 1796929-84-4 | --- | Process-related impurity.[4][5][] |
| Impurity G | 16289-13-7 | --- | Degradation product.[4][5][] |
| Impurity H | 2200280-98-2 | C₁₇H₁₇ClN₂O₄S | Process-related impurity.[4][][7] |
Note: This table is not exhaustive and other non-pharmacopoeial impurities may exist.
Q3: Can you provide a standard HPLC protocol for Chlorthalidone impurity profiling?
A robust, stability-indicating HPLC method is essential for separating Chlorthalidone from its process-related and degradation impurities. The following protocol is based on a validated reverse-phase HPLC (RP-HPLC) method.[9]
Experimental Protocol: RP-HPLC for Chlorthalidone
-
Column: C8 (250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) : Methanol (65:35 v/v)[9]
-
Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) : Methanol (50:50 v/v)[9]
-
Flow Rate: 1.4 mL/min[9]
-
Detection: UV at 220 nm[9]
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 10 µL
-
Gradient Program: A gradient program should be developed to ensure adequate separation of all impurities. A typical program might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more retained compounds.
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on Chlorthalidone.[10] This involves subjecting the drug substance to stress conditions such as:
-
Oxidative Degradation: e.g., 30% H₂O₂[10]
Q4: The unexpected peak does not match any known impurities. How do I proceed with its identification?
Identifying a completely unknown impurity requires a systematic analytical approach, typically involving hyphenated techniques to gather structural information.
Workflow for Unknown Impurity Identification:
-
Confirm Uniqueness: Ensure the peak is not a system artifact, a known impurity eluting at an unusual time due to method variation, or a co-eluting peak.
-
Isolation: If the peak is significant, isolate the impurity using techniques like preparative HPLC.
-
Mass Spectrometry (LC-MS): The first step in structural elucidation is typically to obtain the molecular weight and fragmentation pattern of the impurity using LC-MS. This provides vital clues about the molecular formula and substructures.
-
Nuclear Magnetic Resonance (NMR): If sufficient quantity of the impurity can be isolated, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for determining the exact chemical structure.
-
Forced Degradation Comparison: Compare the unknown peak's retention time and mass with peaks generated during forced degradation studies. This can help determine if the impurity is a novel degradation product.[12]
The diagram below outlines the logical steps for identifying an unknown peak.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. mastelf.com [mastelf.com]
- 3. halocolumns.com [halocolumns.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Chlortalidone EP Impurity B | 5270-74-6 | SynZeal [synzeal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Chlorthalidone Impurity G
This guide provides a comparative analysis of analytical methodologies for the validation of Chlorthalidone Impurity G, a potential impurity in Chlorthalidone drug substances.[1][2][3] The comparison is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6] The primary method detailed is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which has been validated for the estimation of Chlorthalidone and its process-related impurities.[7][8] An Ultra-Performance Liquid Chromatography (UPLC) method is presented as an alternative for the simultaneous determination of multiple impurities.[9]
This document is intended for researchers, scientists, and drug development professionals to provide a framework for the validation of analytical methods for impurity profiling of Chlorthalidone.
Overview of Analytical Methods
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of drug products. For Chlorthalidone, a thiazide-like diuretic, various analytical methods have been developed for its analysis in pure form, in pharmaceutical preparations, and in biological fluids. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. This guide focuses on a validated stability-indicating RP-HPLC method and compares it with a UPLC method.
Method 1: Validated RP-HPLC Method
This method is designed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities of Chlorthalidone in bulk drugs and formulations.[7][8]
Method 2: UPLC Method for Simultaneous Impurity Determination
This UPLC method is developed for the simultaneous determination of Telmisartan and Chlorthalidone impurities in their combined formulations.[9] While not specific to Impurity G, its framework for impurity analysis provides a valuable comparison.
Data Presentation: Validation Parameters
The following tables summarize the validation parameters for the RP-HPLC method as per ICH guidelines. The data for the UPLC method is presented as a comparator, though it's important to note that the validation was for a combined formulation.
Table 1: System Suitability Parameters (RP-HPLC Method)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | NMT 2.0 | < 1.5 |
| Theoretical Plates | NLT 2000 | > 3000 |
| % RSD of Peak Areas | NMT 2.0% | < 1.0% |
Table 2: Summary of Validation Data (RP-HPLC Method)
| Validation Parameter | Specification | Result |
| Linearity (Correlation Coefficient) | ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within Limits |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Established |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Established |
| Robustness | No significant change in results | Robust |
| Specificity | No interference from blank/placebo | Specific |
Table 3: Comparison of Chromatographic Conditions
| Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Column | C8 (250 x 4.6 mm, 5 µm)[7] | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | Gradient of Buffer and Methanol[7] | Gradient of Buffer and Acetonitrile[9] |
| Flow Rate | 1.4 mL/min[7] | 0.3 mL/min[9] |
| Detection Wavelength | 220 nm[7] | 290 nm[9] |
| Injection Volume | 20 µL | 3 µL[9] |
| Column Temperature | 40°C | 25°C[9] |
Experimental Protocols
Method 1: Validated RP-HPLC Method
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase A: A buffer solution of 10 mM diammonium hydrogen orthophosphate (pH 5.5) and methanol in a 65:35 v/v ratio.[7]
-
Mobile Phase B: A buffer solution and methanol in a 50:50 v/v ratio.[7]
-
Gradient Program: A suitable gradient program is used to ensure the separation of all impurities.
-
Flow Rate: 1.4 mL/min.[7]
-
Detection: UV detection at 220 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Diluent: A mixture of buffer solution, methanol, and 2 g/L sodium hydroxide solution (50:48:2 v/v/v).[7]
-
Standard Solution Preparation: A stock solution of Chlorthalidone is prepared and diluted to the working concentration. Individual stock solutions of impurities are also prepared.
-
Sample Solution Preparation: A solution of the Chlorthalidone API or tablet formulation is prepared in the diluent.
Method 2: UPLC Method for Simultaneous Impurity Determination
-
Chromatographic System: A UPLC system with a photodiode array detector.
-
Column: Acquity BEH Shield-RP18, 100 mm x 2.1 mm, 1.7 µm particle size.[9]
-
Mobile Phase A: A buffer of 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in water (pH 4.5), mixed with acetonitrile in a 90:10 v/v ratio.[9]
-
Mobile Phase B: The same buffer and acetonitrile in a 20:80 v/v ratio.[9]
-
Gradient Program: A gradient elution is performed.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Detection: UV detection at 290 nm.[9]
-
Injection Volume: 3 µL.[9]
-
Column Temperature: 25°C.[9]
-
Diluent: A mixture of the buffer, acetonitrile, and methanol (60:20:20 v/v/v).[9]
Mandatory Visualizations
digraph "Analytical_Method_Validation_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
start [label="Start: Define Analytical\nProcedure & Purpose", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
protocol [label="Develop Validation Protocol", fillcolor="#F1F3F4", fontcolor="#202124"];
specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
accuracy [label="Accuracy", fillcolor="#4285F4", fontcolor="#FFFFFF"];
precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
lod [label="Limit of Detection (LOD)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
loq [label="Limit of Quantitation (LOQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"];
solution_stability [label="Solution Stability", fillcolor="#FBBC05", fontcolor="#202124"];
system_suitability [label="System Suitability", fillcolor="#34A853", fontcolor="#FFFFFF"];
documentation [label="Documentation & Reporting", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="End: Validated Method", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> protocol;
protocol -> {specificity, linearity, accuracy, precision, lod, loq, robustness, solution_stability, system_suitability} [arrowhead=none];
specificity -> documentation;
linearity -> documentation;
accuracy -> documentation;
precision -> documentation;
lod -> documentation;
loq -> documentation;
robustness -> documentation;
solution_stability -> documentation;
system_suitability -> documentation;
documentation -> end;
}
Caption: Key Differences Between RP-HPLC and UPLC Methods.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. This compound | 16289-13-7 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Chlorthalidone Impurity G analysis
This guide provides a comparative overview of analytical methodologies for the determination of Chlorthalidone Impurity G, a potential impurity in Chlorthalidone drug substances and products.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methods. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various published studies to offer a comprehensive comparison of different analytical approaches.
Comparison of HPLC Methods for Chlorthalidone and Its Impurities
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Chlorthalidone and its related substances. The following tables summarize the chromatographic conditions and method validation parameters from several published methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm)[4] | C8 (250 × 4.6 mm; 5 μm particle size)[5][6] | Hypersil BDS C18 (250×4.6mm; 5μ) | Agilent C18 (250 x 4.6 mm, 5 m)[7] | Develosil ODS HG-5 RP C18, 5µm, 15cmx4.6mm i.d.[8] |
| Mobile Phase | Methanol : Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (30:10:60 v/v)[4] | A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (65:35 v/v) B: Buffer and Methanol (50:50 v/v) | Phosphate buffer (pH 4.0) and Acetonitrile (80:20 V/V) | Water and Methanol (30:70 v/v)[7] | 0.1% Orthophosphoric acid: Acetonitrile: Methanol (12:18:70 v/v/v)[8] |
| Flow Rate | 1.0 mL/min[4] | 1.4 mL/min[5][6] | 1.0 mL/min | 1.0 ml/min[7] | 1.0 ml/ min[8] |
| Detection | 241 nm[4] | 220 nm[6] | 225 nm | 275 nm[7] | 245 nm[8] |
| Elution Mode | Isocratic | Gradient | Isocratic | Isocratic | Isocratic |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (Chlorthalidone) | 2–12 μg/mL[4] | 1–2.8 μg/mL[9] | 1-15μg/mL[10] | 5-25 g/ml[7] | 0-14µg/ml[8] |
| Correlation Coefficient (r²) | Not Specified | 0.9978[9] | ≥ 0.99[10] | 0.990[7] | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified | 0.40g/ml[7] | 0.08 µg/ml[8] |
| LOQ | Not Specified | Not Specified | Not Specified | 1.20g/ml[7] | 0.24 µg/ml[8] |
| Accuracy (% Recovery) | Good accuracy reported[4] | 97.0% - 102.0% for impurities[9] | > 98%[10] | Not Specified | 98% to 102%[8] |
| Precision (%RSD) | Good precision reported[4] | < 2% for impurities[9] | < 5%[10] | Not Specified | Not Specified |
Experimental Protocols
A generalized experimental protocol for the analysis of Chlorthalidone and its impurities by HPLC is outlined below. This protocol is a synthesis of common practices reported in the literature.[4][7][8]
Reagents and Materials
-
Chlorthalidone Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphate Buffer (e.g., Potassium Dihydrogen Phosphate, Diammonium Hydrogen Orthophosphate)
-
Acids and bases for pH adjustment (e.g., Orthophosphoric Acid)
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Chlorthalidone and this compound reference standards in a suitable solvent (e.g., methanol or mobile phase) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration within the linear range of the method.
-
Sample Solution (for Drug Product): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of Chlorthalidone, to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume with the same solvent. Filter the solution through a 0.45 µm filter before injection.
Chromatographic Analysis
-
Set up the HPLC system with the chosen column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[4] This involves subjecting the drug to various stress conditions to generate potential degradation products.
-
Acid Degradation: Reflux the drug in an acidic solution (e.g., 0.1 N HCl).
-
Alkali Degradation: Reflux the drug in a basic solution (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treat the drug with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the solid drug to UV light.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ijarmps.org [ijarmps.org]
- 9. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrj.org [chemrj.org]
A Researcher's Guide to the Purity Assessment of Chlorthalidone Impurity G Reference Standards
For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of methodologies for assessing the purity of Chlorthalidone Impurity G reference standards. This compound, chemically known as 3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity in the antihypertensive drug Chlorthalidone.[1][2][3][4] Its effective monitoring is crucial for the quality control of the final drug product.
This guide outlines the key analytical techniques and experimental protocols necessary to qualify a this compound reference standard, enabling a direct comparison of its purity against other sources or batches.
Comparative Analysis of Purity Assessment Methods
A thorough purity assessment of a this compound reference standard involves a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method provides a different facet of the purity profile.
| Analytical Technique | Purity Aspect Assessed | Typical Acceptance Criteria | Vendor A (Example Data) | Vendor B (Example Data) |
| High-Performance Liquid Chromatography (HPLC) | Organic Purity (Related Substances) | ≥98.0% | 99.5% | 99.2% |
| Mass Spectrometry (MS) | Identity Confirmation & Mass Purity | Consistent with Theoretical Mass | Confirmed | Confirmed |
| Nuclear Magnetic Resonance (¹H-NMR) | Structural Confirmation & Impurity Profiling | Conforms to Structure | Conforms | Conforms |
| Residual Solvent Analysis (GC-HS) | Volatile Organic Impurities | As per USP <467>/ICH Q3C | Meets Class 2 & 3 Limits | Meets Class 2 & 3 Limits |
| Thermogravimetric Analysis (TGA) | Water Content & Non-volatile Impurities | ≤0.5% | 0.2% | 0.3% |
| Infrared Spectroscopy (IR) | Functional Group Confirmation | Conforms to Reference Spectrum | Conforms | Conforms |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound reference standard.
Caption: Experimental workflow for the purity assessment of a reference standard.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in the purity assessment of a this compound reference standard.
High-Performance Liquid Chromatography (HPLC) for Organic Purity
This method is designed to separate and quantify this compound from its related substances.
-
Chromatographic System:
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[5][6]
-
Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v).[5][6]
-
Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v).[5][6]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of all potential impurities.
-
Injection Volume: 10 - 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1000 µg/mL.
-
Further dilute to a working concentration of about 100 µg/mL for analysis.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a blank (diluent) to ensure no carryover or system peaks.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate all peaks.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the organic purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation
This method confirms the identity of the reference standard by determining its mass-to-charge ratio (m/z).
-
LC System: An ultra-performance liquid chromatography (UPLC) or HPLC system.
-
MS Detector: A tandem quadrupole (TQ) mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For Chlorthalidone and its impurities, negative mode is often used.[10]
-
Monitored Transition: For Chlorthalidone, a transition of m/z 337.1 → 190.05 has been reported.[9] A similar approach would be used for Impurity G, with the precursor ion corresponding to its molecular weight (294.13 g/mol ).[4]
-
-
Procedure:
-
Infuse a dilute solution of the reference standard directly into the mass spectrometer to determine the parent ion.
-
Perform an LC-MS analysis to confirm the retention time and mass of the main peak.
-
Compare the obtained mass with the theoretical mass of this compound.
-
¹H-NMR for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of the reference standard.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent in which the compound is soluble.
-
Procedure:
-
Dissolve an appropriate amount of the reference standard in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Compare the chemical shifts, splitting patterns, and integrations of the observed protons with the expected structure of this compound. For related Chlorthalidone impurities, characteristic aromatic and amine proton signals are typically observed.[11]
-
Gas Chromatography with Headspace (GC-HS) for Residual Solvent Analysis
This method quantifies volatile organic compounds that may be present from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
GC Column: A column suitable for residual solvent analysis, such as a G43 phase (624-type column).[12][13]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 140°C
-
Detector: 250°C
-
Oven: A temperature gradient program, for example, from 40°C to 240°C.
-
-
Sample Preparation:
-
Accurately weigh the reference standard into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
-
Procedure:
-
Calibrate the instrument using a standard solution containing known concentrations of the expected residual solvents.
-
Analyze the prepared sample vial using the headspace sampler.
-
Identify and quantify any residual solvents present by comparing their retention times and peak areas to the calibration standards.
-
Compare the results with the limits set by USP <467> or ICH Q3C guidelines.[14][15]
-
Logical Relationship for Purity Confirmation
The final confirmation of the purity of a this compound reference standard is based on the convergence of evidence from multiple analytical techniques.
Caption: Logical diagram for confirming reference standard purity.
By employing these methodologies, researchers can confidently assess and compare the purity of this compound reference standards from various sources, ensuring the integrity of their analytical results in the development and quality control of pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 4. scbt.com [scbt.com]
- 5. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 7. ijpsm.com [ijpsm.com]
- 8. chemrj.org [chemrj.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 11. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemetrix.co.za [chemetrix.co.za]
- 13. agilent.com [agilent.com]
- 14. pharmtech.com [pharmtech.com]
- 15. resolvemass.ca [resolvemass.ca]
A Comparative Guide to HPLC Columns for the Separation of Chlorthalidone Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate determination and quantification of impurities in active pharmaceutical ingredients (APIs) like Chlorthalidone are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, with the choice of column being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of different reversed-phase HPLC columns for the separation of Chlorthalidone and its process-related and degradation impurities, supported by experimental data from published literature.
Comparison of Chromatographic Conditions and Performance
The selection of a suitable stationary phase is crucial for the effective separation of Chlorthalidone from its impurities. Both C8 and C18 columns are widely used, each offering distinct advantages in terms of retention and selectivity. The following table summarizes various HPLC methods, detailing the columns and experimental conditions used for the analysis of Chlorthalidone and its related substances.
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate | Detection Wavelength | Reported Separation Performance | Reference |
| Zorbax RX C8 | 250 x 4.6 mm, 5 µm | Gradient Elution: Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (65:35 v/v)Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (50:50 v/v) | 1.4 mL/min | 220 nm | Successfully separated pharmacopoeia-listed and in-house process- and degradation-related impurities with acceptable resolution and tailing factor. | [1][2][3][4][5] |
| Hypersil BDS C18 | 250 x 4.6 mm, 5 µm | Isocratic Elution: Phosphate buffer (pH 4.0) and Acetonitrile (80:20 v/v) | 1.0 mL/min | 225 nm | Developed for the simultaneous estimation of related impurities of Cilnidipine and Chlorthalidone. | [6] |
| Phenomenex Luna C18 | 250 x 4.6 mm, 5 µm | Isocratic Elution: Potassium dihydrogen phosphate buffer (pH 3.4) and Methanol (55:45 v/v) | 1.0 mL/min | 244 nm | A simple and economic method for the estimation of Chlorthalidone in bulk and dosage forms. | [7] |
| Grace C18 | 250 x 4.6 mm | Isocratic Elution: Acetonitrile and Potassium phosphate buffer (pH 2.5) (45:55 v/v) | 0.7 mL/min | 235 nm | Simultaneous estimation of Chlorthalidone (RT ~3.41 min) and Telmisartan (RT ~6.05 min). | [8] |
| Kromasil C18 | 250 x 4.6 mm, 5 µm | Isocratic Elution: Methanol and 0.1 M Dipotassium hydrogen phosphate buffer (pH 4.5) (40:60 v/v) | 1.0 mL/min | Not Specified | Provided good resolution and peak shape for Benidipine and Chlorthalidone. | [9] |
| HiQ Sil C8 | 250 x 4.6 mm, 5 µm | Isocratic Elution: 20 mM Potassium dihydrogen orthophosphate buffer (pH 4.0) and Methanol (30:70 v/v) | 1.0 mL/min | 230 nm | Retention time for Chlorthalidone was approximately 3.334 min. |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of separation methods. Below are the experimental protocols for two distinct methods utilizing C8 and C18 columns.
Method 1: Gradient Separation on a C8 Column
This method is suitable for the comprehensive separation of a wide range of Chlorthalidone impurities.[1][2][3][4][5]
-
Column: Zorbax RX C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: A mixture of 10 mM diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) and methanol in a 65:35 ratio (v/v).
-
Mobile Phase B: A mixture of 10 mM diammonium hydrogen orthophosphate buffer (pH adjusted to 5.5) and methanol in a 50:50 ratio (v/v).
-
Gradient Program: A gradient program should be employed to ensure the effective separation of all impurities.
-
Flow Rate: 1.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the Chlorthalidone sample in a suitable diluent, which consists of a mixture of buffer solution, methanol, and 2 g/L sodium hydroxide solution (50:48:2 v/v/v).
Method 2: Isocratic Separation on a C18 Column
This method provides a simpler isocratic approach, often suitable for routine quality control analysis where the impurity profile is well-defined.[6]
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 4.0) and acetonitrile in an 80:20 ratio (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Sample Preparation: Prepare stock solutions of Chlorthalidone and its impurities in methanol. Further dilutions are made with the mobile phase to achieve the desired concentration.
Experimental Workflow for Impurity Separation
The following diagram illustrates a typical workflow for the separation and analysis of Chlorthalidone impurities using HPLC.
Caption: A generalized workflow for the HPLC analysis of Chlorthalidone impurities.
Discussion
The choice between a C8 and a C18 column often depends on the specific impurities being targeted and the desired analysis time. C18 columns, with their longer alkyl chains, generally provide greater hydrophobic retention, which can be advantageous for separating non-polar impurities.[9] Conversely, C8 columns offer shorter retention times for non-polar compounds, potentially leading to faster analysis times without compromising the resolution of moderately hydrophobic compounds.[9]
The presented methods demonstrate that both C8 and C18 stationary phases can be effectively utilized for the separation of Chlorthalidone and its impurities. The Zorbax RX C8 method, with its gradient elution, appears to be a robust stability-indicating method capable of resolving a complex mixture of process-related and degradation impurities.[1][2][3][4][5] The isocratic methods using C18 columns offer simpler and faster alternatives for routine analysis, particularly when specific impurities are being monitored.[6][7][8]
Ultimately, the optimal column and method will depend on the specific requirements of the analysis, including the number and nature of the impurities, the required sensitivity, and the desired throughput. Method validation according to ICH guidelines is essential to ensure the chosen method is suitable for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarmps.org [ijarmps.org]
- 3. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 4. The control of impurities in chlortalidone using a reversed-phase stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrj.org [chemrj.org]
- 6. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
UPLC Outshines HPLC for Simultaneous Analysis of Telmisartan and Chlorthalidone Impurities: A Comparative Guide
A validated Ultra-Performance Liquid Chromatography (UPLC) method demonstrates significant advantages in speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC) for the simultaneous determination of impurities in Telmisartan and Chlorthalidone drug formulations. This guide provides a detailed comparison of the methodologies and performance data, underscoring the superiority of UPLC for stringent quality control in pharmaceutical manufacturing.
For researchers, scientists, and drug development professionals, the accurate and efficient detection of impurities in pharmaceutical products is paramount to ensure safety and efficacy.[1][2] A recently developed and validated UPLC method offers a robust solution for the simultaneous analysis of impurities for Telmisartan, an angiotensin II receptor blocker, and Chlorthalidone, a diuretic, which are often co-formulated for the treatment of hypertension.
This guide presents a comparative analysis of a specific UPLC method against established HPLC alternatives, with a focus on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Performance Comparison: UPLC vs. HPLC
The primary advantages of UPLC stem from its use of smaller stationary phase particles (sub-2 µm) and higher operating pressures compared to HPLC (typically 3-5 µm particles).[1][2][3] This fundamental difference leads to shorter analysis times, reduced solvent consumption, and improved chromatographic performance.[3][4]
| Validation Parameter | UPLC Method | HPLC Method 1 | HPLC Method 2 |
| Linearity Range (µg/mL) | |||
| Telmisartan | 10-60 (r² = 0.999)[5] | 20-100[6] | 10-50 (r² = 0.999)[7] |
| Chlorthalidone | 10-50 (r² = 0.999)[5] | 6.25-31.25[6] | 10-50 (r² = 0.999)[7] |
| Accuracy (% Recovery) | 85.0 - 115.0[8] | Not explicitly stated | 98.04 - 101.45[7] |
| Precision (%RSD) | < 2%[5] | < 2%[9] | < 2.0%[7] |
| Limit of Detection (LOD) (µg/mL) | ~0.05[8] | Telmisartan: 0.3074, Chlorthalidone: 0.0579[6] | Telmisartan: 1.82, Chlorthalidone: 1.88[7] |
| Limit of Quantification (LOQ) (µg/mL) | ~0.05[8] | Telmisartan: 0.9316, Chlorthalidone: 0.1756[6] | Telmisartan: 5.41, Chlorthalidone: 5.72[7] |
| Retention Time (min) | Not explicitly stated for main compounds | Chlorthalidone: 3.640, Telmisartan: 4.937[6] | Chlorthalidone: 2.011, Telmisartan: 4.056[7] |
| Total Run Time (min) | 18[5][8] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Validated UPLC Method
A rapid and specific UPLC method has been developed for the simultaneous determination of Telmisartan and Chlorthalidone impurities.[5][8]
-
Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm).[5][8]
-
Mobile Phase A: A pH 4.5 buffer (0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in milli-Q water, adjusted with ortho phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[5][8]
-
Mobile Phase B: The same pH 4.5 buffer and acetonitrile in a 20:80 (v/v) ratio.[5][8]
-
Gradient Program: Time (min)/% Mobile Phase B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, and 18/20.[5][8]
Alternative HPLC Method
For comparison, a developed and validated RP-HPLC method is also presented.[7]
-
Column: C18 column.[5]
-
Mobile Phase: A mixture of 0.1% w/v Ortho-phosphoric acid and Acetonitrile (55:45% v/v), with the pH adjusted to 2.5 with Triethylamine.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection Wavelength: 282 nm.[7]
-
Injection Volume: 6 µL.[7]
Visualizing the Workflow
The following diagram illustrates the key stages involved in the validation of the UPLC method for the simultaneous determination of Telmisartan and Chlorthalidone impurities.
Caption: UPLC method validation workflow for Telmisartan and Chlorthalidone impurities.
Conclusion
The presented UPLC method provides a more efficient, sensitive, and rapid analysis for the simultaneous determination of Telmisartan and Chlorthalidone impurities compared to traditional HPLC methods.[4] The reduced run time and solvent consumption also contribute to a more cost-effective and environmentally friendly quality control process.[4] The comprehensive validation data confirms that the UPLC method is accurate, precise, and reliable for its intended purpose in a pharmaceutical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. bepls.com [bepls.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analytical Method Development and Validation for Telmisartan, Chlorthalidone and [ijaresm.com]
Navigating the Analytical Maze: A Comparative Guide to Chlorthalidone Impurity G Quantification
Chlorthalidone Impurity G, chemically identified as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a potential impurity in the synthesis of the diuretic drug Chlorthalidone.[1][][3][4][5] Its monitoring and control are crucial for ensuring the quality and safety of the final drug product. This guide outlines the key performance characteristics of analytical methods, primarily High-Performance Liquid Chromatography (HPLC), used for impurity profiling of Chlorthalidone.
Performance Data at a Glance: Linearity, Accuracy, and Precision
The following tables summarize the performance data for the quantification of various Chlorthalidone impurities, serving as a benchmark for the expected performance of a method for Impurity G. The data is compiled from studies employing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Impurity | Value | Method |
| Linearity (Correlation Coefficient, r²) | Process-Related Impurity | > 0.999 | RP-HPLC |
| Chlorthalidone | 0.9978 | RP-HPLC | |
| Stage II Impurity | 0.9985 | RP-HPLC | |
| Stage III Impurity | 0.9986 | RP-HPLC |
| Parameter | Impurity | Concentration Range | Method |
| Linearity (Range) | Process-Related Impurities | 0.75 - 2.1 µg/mL | RP-HPLC |
| Chlorthalidone | 1.0 - 2.8 µg/mL | RP-HPLC |
| Parameter | Impurity | Accuracy (% Recovery) | Precision (%RSD) | Method |
| Accuracy & Precision | Chlorthalidone & Process Impurities | Not explicitly stated as % recovery, but method precision %RSD was calculated. | System Precision (%RSD of peak area) and Method Precision (%RSD of %w/w impurities) were evaluated. | RP-HPLC |
Deconstructing the Methodology: Experimental Protocols
The successful quantification of Chlorthalidone impurities relies on a well-defined and validated analytical method. Below are the detailed experimental protocols for a typical RP-HPLC method used for Chlorthalidone and its process-related impurities.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C8 (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol in a 65:35 v/v ratio.[1]
-
Mobile Phase B: 10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol in a 50:50 v/v ratio.[1]
-
Gradient Program: A gradient elution is typically employed to ensure the separation of all impurities.
-
Flow Rate: 1.4 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
Standard and Sample Preparation:
-
Diluent: A mixture of buffer, methanol, and a small amount of sodium hydroxide solution is often used.
-
Standard Solution: A known concentration of Chlorthalidone and its impurity reference standards are prepared in the diluent.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a suitable concentration for analysis.
Visualizing the Workflow: Quantifying Chlorthalidone Impurities
The following diagram illustrates the typical workflow for the quantification of Chlorthalidone impurities using RP-HPLC.
Caption: Experimental workflow for this compound quantification.
Conclusion
While direct, published data on the linearity, accuracy, and precision for the quantification of this compound is limited, the established analytical methods for other Chlorthalidone impurities provide a strong foundation for developing and validating a suitable method. The use of RP-HPLC with UV detection is a proven and robust technique for this purpose. By following the detailed experimental protocols and adhering to rigorous validation procedures, researchers and drug development professionals can ensure the reliable and accurate quantification of this compound, thereby safeguarding the quality and safety of Chlorthalidone-containing pharmaceutical products.
References
A Comparative Guide to Analytical Methods for Chlorthalidone Impurities: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the identification and quantification of impurities in the diuretic drug chlorthalidone. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. This document summarizes key performance data from various validated methods, offering insights into their specificity and selectivity for known process-related and degradation impurities of chlorthalidone.
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance of various analytical methods for chlorthalidone and its impurities. The data has been compiled from published research and pharmacopeial monographs.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of chlorthalidone and its related substances. The following table compares the key parameters of several validated RP-HPLC methods.
| Parameter | Method 1 [1][2][3] | Method 2 [4] | Method 3 (USP) [5][6] |
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Not specified, but typically C18 |
| Mobile Phase | Gradient of diammonium hydrogen orthophosphate buffer (pH 5.5) and methanol | Water and Methanol (30:70 v/v) | 0.01 M dibasic ammonium phosphate and methanol (3:2), pH 5.5 |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 220 nm | UV at 275 nm | UV detection |
| Linearity Range (Chlorthalidone) | 1-2.8 µg/mL | 5-25 µg/mL | Not specified |
| LOD (Chlorthalidone) | Not Reported | 0.40 µg/mL | Not specified |
| LOQ (Chlorthalidone) | Not Reported | 1.20 µg/mL | Not specified |
| Key Impurity Monitored | In-house process impurities (Stage II and III) | Degradation products | Chlorthalidone Related Compound A |
| Selectivity Note | Good separation of all known and unknown impurities with acceptable resolution. | The method is capable of distinguishing the drug from its degradation products. | The method is designed to quantify Chlorthalidone Related Compound A. |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[7][8][9] While specific UPLC methods solely for chlorthalidone impurity profiling are less commonly published, methods for its analysis in combination with other drugs provide valuable insights.
| Parameter | Method 4 (UPLC for Chlorthalidone and Telmisartan Impurities) [10][11] |
| Column | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of pH 4.5 buffer and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 290 nm |
| Linearity Range (Chlorthalidone Impurity) | LOQ to 6.81 µg/mL |
| LOD (Chlorthalidone Impurity) | 0.005 to 0.029 µg/mL |
| LOQ (Chlorthalidone Impurity) | Not explicitly stated, but linearity starts from LOQ |
| Key Impurity Monitored | Chlorthalidone and Telmisartan impurities |
| Selectivity Note | The method was developed for the simultaneous determination of impurities of both drugs. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections provide an overview of the experimental protocols for the methods cited in this guide.
Protocol 1: RP-HPLC Method for Chlorthalidone and its Process-Related Impurities[1][2][3]
This method is designed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities of chlorthalidone in bulk drugs and formulations.
-
Chromatographic System:
-
Column: C8 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM diammonium hydrogen orthophosphate buffer (pH 5.5) and methanol (65:35 v/v)
-
Mobile Phase B: 10 mM diammonium hydrogen orthophosphate buffer (pH 5.5) and methanol (50:50 v/v)
-
Gradient Elution: A defined gradient program is used to ensure the separation of all impurities.
-
Flow Rate: 1.4 mL/min
-
Detector: UV at 220 nm
-
-
Sample Preparation:
-
Standard Solution: A known concentration of chlorthalidone and its impurity reference standards are prepared in a suitable diluent.
-
Test Solution: The sample (bulk drug or powdered tablets) is accurately weighed and dissolved in the diluent to achieve a target concentration.
-
-
Forced Degradation Studies: To demonstrate specificity, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic degradation. The resulting degradation products are then analyzed to ensure they are well-separated from the main peak and other impurities.
Protocol 2: UPLC Method for Simultaneous Determination of Chlorthalidone and Telmisartan Impurities[10][11]
This UPLC method is optimized for the rapid and sensitive analysis of impurities in a combination drug product.
-
Chromatographic System:
-
Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: pH 4.5 buffer and acetonitrile (90:10 v/v)
-
Mobile Phase B: pH 4.5 buffer and acetonitrile (20:80 v/v)
-
Gradient Elution: A rapid gradient is employed to achieve short analysis times.
-
Flow Rate: 0.3 mL/min
-
Detector: UV at 290 nm
-
-
Sample Preparation:
-
Standard Solution: Stock solutions of chlorthalidone, telmisartan, and their respective impurities are prepared in methanol and then diluted to the working concentration with the diluent.
-
Test Solution: Powdered tablets are accurately weighed, dissolved in methanol with sonication, and then diluted to the final concentration with the diluent.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of chlorthalidone impurities using a chromatographic method.
Caption: A generalized workflow for the analysis of chlorthalidone impurities.
Conclusion
The choice of an analytical method for chlorthalidone impurity profiling depends on the specific requirements of the analysis, such as the need for high throughput, the specific impurities to be monitored, and the available instrumentation. RP-HPLC methods are well-established and widely used, providing robust and reliable results. UPLC methods offer significant advantages in terms of speed and sensitivity, making them suitable for high-throughput screening and the detection of trace-level impurities. The information presented in this guide is intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for ensuring the quality and safety of chlorthalidone-containing products.
References
- 1. [PDF] A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Chlorthalidone [drugfuture.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. rjptonline.org [rjptonline.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Chlorthalidone Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the testing of impurities in Chlorthalidone, a diuretic medication widely used in the treatment of hypertension and edema. The focus is on the cross-validation of these methods to ensure their accuracy, precision, and reliability for routine quality control and stability studies. This document summarizes quantitative data from various studies and presents detailed experimental protocols for key analytical techniques.
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies require robust analytical methods for the identification and quantification of process-related impurities and degradation products. This guide aims to assist researchers and analytical scientists in selecting and validating appropriate methods for Chlorthalidone impurity profiling.
Comparative Analysis of RP-HPLC Methods
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and effective technique for the analysis of Chlorthalidone and its impurities.[1] Several RP-HPLC methods have been developed and validated for this purpose.[2][3][4] The following tables summarize the key chromatographic conditions and validation parameters from different studies to facilitate a comparative evaluation.
Table 1: Comparison of Chromatographic Conditions for Chlorthalidone Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C8 (250 x 4.6 mm, 5 µm)[2] | Hypersil BDS C18 (250x4.6mm; 5µ)[3] | Phenomenex Luna C18 (250mmx4.6mm, 5µm)[4] | Phenomenex HyperClone C18 (250 × 4.6 mm, 5 μ)[5] |
| Mobile Phase | A: 10 mM Diammonium hydrogen orthophosphate (pH 5.5) and Methanol (65:35 v/v)B: Buffer and Methanol (50:50 v/v)[2] | Phosphate buffer (pH 4.0) and Acetonitrile (80:20 v/v)[3] | 0.02 M Ammonium phosphate buffer (pH 5.5), Acetonitrile, and Methanol (40:40:20 v/v/v)[4] | Methanol, Acetonitrile, and 20 mM Phosphate buffer (pH 3.0) (30:10:60 v/v/v)[5] |
| Flow Rate | 1.4 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 220 nm[2] | 225 nm[3] | 220 nm[4] | 241 nm[5] |
| Elution Mode | Gradient[2] | Isocratic[3] | Isocratic[4] | Isocratic[5] |
Table 2: Comparison of Validation Parameters for Chlorthalidone Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (Impurities) | 0.75 - 2.1 µg/mL[6] | 1 - 15 µg/mL[3] | Not Specified for Impurities | Not Specified for Impurities |
| Correlation Coefficient (r²) | > 0.998[6] | ≥ 0.99[3] | > 0.999[4] | Not Specified |
| LOD (Impurities) | Not Specified | Calculated from calibration curves[3] | 0.09 µg/mL (for Chlorthalidone)[4] | Not Specified |
| LOQ (Impurities) | Not Specified | Calculated from calibration curves[3] | 0.27 µg/mL (for Chlorthalidone)[4] | Not Specified |
| Accuracy (% Recovery) | Not Specified | > 98%[3] | Within acceptance range[4] | Good accuracy reported[5] |
| Precision (%RSD) | Not Specified | < 5%[3] | < 2%[4] | Good precision reported[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating power of an analytical method.[6] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[5]
1. Acid Degradation:
-
Dissolve Chlorthalidone in a suitable solvent.
-
Add 1N HCl and reflux for a specified period (e.g., 30 minutes at 60°C).[7]
-
Neutralize the solution with 1N NaOH.
-
Dilute with the mobile phase to a final concentration and analyze by HPLC.[5]
2. Alkali Degradation:
-
Dissolve Chlorthalidone in a suitable solvent.
-
Add 1N NaOH and reflux for a specified period (e.g., 30 minutes at 60°C).[7]
-
Neutralize the solution with 1N HCl.
-
Dilute with the mobile phase to a final concentration and analyze by HPLC.[5]
3. Oxidative Degradation:
-
Dissolve Chlorthalidone in a suitable solvent.
-
Add 30% v/v hydrogen peroxide and keep at room temperature or reflux for a specified period.[7]
-
Dilute with the mobile phase to a final concentration and analyze by HPLC.[5]
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., in an oven at a specified temperature and duration).[5]
-
Dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose the solid drug substance to direct sunlight or a photostability chamber for a specified duration.[5]
-
Dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.
Method Validation Protocol
The validation of an analytical method is performed to ensure that it is suitable for its intended purpose. The following parameters are typically evaluated according to ICH guidelines.[4]
1. Specificity:
-
Analyze blank samples, placebo (if applicable), Chlorthalidone standard, and impurity standards.
-
Perform forced degradation studies and analyze the stressed samples.
-
The method is considered specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7]
2. Linearity:
-
Prepare a series of solutions of Chlorthalidone and its impurities at different concentrations (typically 5 levels).[3]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration and determine the correlation coefficient (r²) and the regression equation.[3]
3. Accuracy:
-
Perform recovery studies by spiking a known amount of impurity standards into a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Calculate the percentage recovery of the added impurities.
4. Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different equipment.
-
Calculate the percentage relative standard deviation (%RSD) for the results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]
6. Robustness:
-
Intentionally make small variations in the method parameters, such as the pH of the mobile phase, flow rate, and column temperature.[6]
-
Evaluate the effect of these changes on the analytical results.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for Chlorthalidone impurity testing. This process ensures that different analytical methods produce comparable and reliable results.
Caption: Workflow for cross-validating analytical methods.
This structured approach to cross-validation ensures the selection of a robust and reliable analytical method for Chlorthalidone impurity testing, which is fundamental for maintaining drug quality and patient safety.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrj.org [chemrj.org]
- 4. ijarmps.org [ijarmps.org]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Chlorthalidone Impurity G: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Chlorthalidone Impurity G, a potential impurity in commercial chlorthalidone preparations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is a pharmaceutical-related compound with unknown potency, and as such, it should be handled with care.[1] While specific hazard data is limited, a conservative approach treating the substance as potentially hazardous is recommended.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | A laboratory fume hood or other appropriate form of local exhaust ventilation should be used.[1] |
| Hand Protection | Appropriate chemical-resistant gloves. |
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Environmental Precautions
It is crucial to prevent the release of this compound into the environment. Avoid discharge into drains, water courses, or onto the ground.[1] Improper disposal of pharmaceuticals can lead to contamination of water supplies and soil.[3][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous material disposal company.
Experimental Protocol: Disposal of this compound
-
Segregation and Collection:
-
Carefully collect all excess and expired this compound.
-
Place the material in a designated, properly labeled, and sealed waste container. Given the lack of specific hazard classification, it is prudent to use a container designated for hazardous chemical waste. In many facilities, this corresponds to a black container for RCRA hazardous pharmaceutical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's and local regulations.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. Keep the container tightly closed.[1]
-
-
Engagement of a Licensed Disposal Company:
-
Contact a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with all available information, including the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The licensed disposal company will transport the waste to a permitted treatment facility for incineration. The product may be burned in an incinerator equipped with an afterburner and scrubber to ensure complete destruction and to minimize harmful emissions.[1] This is the standard and required method for treating hazardous pharmaceutical waste according to the EPA.[5]
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the amount of waste, the date of pickup, and the name of the disposal company, in accordance with federal and local regulations.
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][5] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, including certain pharmaceuticals.[3] In 2019, the EPA enacted a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[5][6] A key provision of Subpart P is the ban on flushing hazardous waste pharmaceuticals down drains.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Chlorthalidone Impurity G
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chlorthalidone Impurity G. Given that the specific hazards of this compound are not fully known, it is imperative to treat it as a potentially potent pharmaceutical substance.[1] Adherence to these procedures is essential for personnel safety and to prevent contamination.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be over the cuff.[2][3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.[3] |
| Body Protection | Disposable, solid-front, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][3] Cuffs should be tight-fitting (elastic or knit).[3] | Protects against spills and contamination of personal clothing. Impervious material prevents chemical penetration. |
| Eye & Face Protection | Tightly fitting safety goggles with side shields or a full-face shield.[1][4] | Protects eyes from dust particles and splashes. Standard safety glasses are insufficient.[4] |
| Respiratory Protection | An N95 respirator or higher should be worn, especially when handling the powder outside of a containment hood.[4] | Minimizes inhalation of the powdered compound. Surgical masks do not provide adequate respiratory protection.[4] |
| Head & Foot Protection | Disposable hair and beard covers.[5] Disposable shoe covers.[2] | Prevents contamination of the work area and the product. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound powder must be conducted within a certified laboratory fume hood or a similar containment system to minimize inhalation exposure.[1]
Step 1: Preparation and Gowning
-
Before entering the designated handling area, remove all personal items.
-
Wash hands thoroughly with soap and water.
-
Don the required PPE in the following order: shoe covers, hair/beard covers, inner gloves, gown, face mask/respirator, and safety goggles/face shield.
-
Don the outer gloves, ensuring they overlap the gown cuffs.[3]
Step 2: Weighing and Solution Preparation
-
Perform all manipulations within a fume hood.
-
Place a plastic-backed absorbent liner on the work surface to contain any spills.
-
Carefully weigh the required amount of this compound. Use a dedicated spatula and weighing vessel.
-
To prepare a solution, slowly add the solvent to the powder to avoid aerosolization.
-
Cap the container securely and mix gently until dissolved.
Step 3: Post-Handling and De-Gowning
-
After handling is complete, wipe down the work surface and any equipment with an appropriate cleaning agent.
-
Remove the outer gloves and dispose of them as hazardous waste.[3]
-
Remove the gown, turning it inside out as you roll it up, and dispose of it as hazardous waste.
-
Remove shoe covers, goggles/face shield, and hair/beard covers, disposing of them appropriately.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, absorbent liners, and weighing papers, must be placed in a clearly labeled, sealed plastic bag or container for hazardous pharmaceutical waste.[3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Empty Vials: The original vial containing the compound should be managed as hazardous waste.
-
Disposal Method: Follow your institution's and local regulations for the disposal of pharmaceutical waste. This may involve incineration by a licensed hazardous waste management company. Community "drug take-back" programs are also an option for disposal of unwanted medicines.[6][7] If no take-back options are available, the waste can be mixed with an undesirable substance like coffee grounds or cat litter in a sealed bag before being placed in the trash.[6][8][9]
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. safetyware.com [safetyware.com]
- 6. drugs.com [drugs.com]
- 7. epa.gov [epa.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
